Product packaging for Sulfaethoxypyridazine(Cat. No.:CAS No. 963-14-4)

Sulfaethoxypyridazine

Cat. No.: B032403
CAS No.: 963-14-4
M. Wt: 294.33 g/mol
InChI Key: FFJIWWBSBCOKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfaethoxypyridazine is a potent, synthetic sulfonamide antibiotic that has served as a cornerstone molecule in microbiological and pharmacological research. Its primary mechanism of action involves the competitive inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. By mimicking the substrate para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydrofolic acid, leading to a fatal depletion of tetrahydrofolate cofactors required for bacterial DNA and protein synthesis. This specific action makes it an invaluable tool for studying bacterial resistance mechanisms, particularly in Gram-positive and some Gram-negative pathogens. Beyond its classic antibacterial applications, researchers utilize this compound to investigate the pharmacokinetics of long-acting sulfonamides, including absorption, distribution, metabolism, and excretion (ADME) profiles. It is also employed in veterinary research models and in environmental science to study the impact and degradation of antimicrobial agents. This reagent is presented with high purity to ensure consistent, reproducible results in your experimental assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O3S B032403 Sulfaethoxypyridazine CAS No. 963-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJIWWBSBCOKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048696
Record name Sulfaethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

963-14-4
Record name Sulfaethoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=963-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaethoxypyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaethoxypyridazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11462
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfaethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(6-ethoxypyridazin-3-yl)sulphanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAETHOXYPYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880RIW1DED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sulfaethoxypyridazine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaethoxypyridazine is a sulfonamide antibiotic that exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[1] Its therapeutic effect is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3][4] This guide provides an in-depth exploration of the molecular mechanism of action of this compound, including its role in the folate biosynthesis pathway and the basis for its selective toxicity. Detailed experimental methodologies for assessing its inhibitory activity are also presented.

Introduction

This compound belongs to the sulfonamide class of synthetic antimicrobial agents.[1] These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[2] Folic acid, in its reduced form tetrahydrofolate, is a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2][5] By disrupting the folic acid pathway, this compound effectively halts bacterial growth and replication.[3][6] Mammalian cells are not affected by this mechanism as they lack the enzymatic machinery for de novo folic acid synthesis and instead obtain it from their diet, providing a basis for the selective toxicity of sulfonamides.[3]

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary molecular target of this compound is the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] DHPS catalyzes the condensation of dihydropteridine pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.

This compound, due to its structural similarity to PABA, acts as a competitive inhibitor of DHPS.[4] It binds to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroate.[4] This inhibition is a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3]

Folic Acid Synthesis Pathway

The inhibitory action of this compound occurs within the essential folic acid biosynthesis pathway in bacteria. The following diagram illustrates this pathway and the point of inhibition.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition DHPP Dihydropteridine Pyrophosphate (DHPP) DHP 7,8-Dihydropteroate DHPP->DHP Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthetase Glutamate Glutamate Glutamate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-Carbon Metabolism This compound This compound This compound->DHPP Competitive Inhibition

Figure 1. Folic acid synthesis pathway and inhibition by this compound.

Quantitative Data

Table 1: Inhibitory Activity of this compound against Dihydropteroate Synthase (DHPS)

ParameterValueBacterial SpeciesReference
IC50 Data not available[e.g., Escherichia coli]-
Ki Data not available[e.g., Escherichia coli]-

Table 2: Antibacterial Spectrum of this compound

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli (various strains)250 - 1000
[Additional bacterial species]Data not available-

Experimental Protocols

The following sections describe general methodologies for key experiments to characterize the mechanism of action of this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the enzymatic activity of DHPS. A common method is a coupled spectrophotometric assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • Dihydropteridine pyrophosphate (DHPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, and NADPH.

  • Add varying concentrations of this compound (and a vehicle control) to the wells of a 96-well plate.

  • Add the DHPS enzyme to the wells.

  • Initiate the reaction by adding the substrates, DHPP and PABA.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

DHPS_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow Prep_Mix Prepare Reaction Mix (Buffer, DHFR, NADPH) Add_Inhibitor Add this compound (Varying Concentrations) Prep_Mix->Add_Inhibitor Add_Enzyme Add DHPS Enzyme Add_Inhibitor->Add_Enzyme Start_Reaction Initiate Reaction (Add DHPP and PABA) Add_Enzyme->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and IC50 Value Measure_Absorbance->Data_Analysis

Figure 2. Experimental workflow for a DHPS inhibition assay.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (bacteria, no drug) and negative (no bacteria) controls.

  • Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that shows no visible growth.

Conclusion

This compound is a well-characterized sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This mechanism provides a basis for its selective antibacterial activity. While the general mechanism is understood, further research to determine specific quantitative inhibitory parameters for this compound against DHPS from various bacterial species would be beneficial for a more complete understanding of its activity and for the development of future antimicrobial agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

The Synthesis of Sulfaethoxypyridazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathway for sulfaethoxypyridazine, a sulfonamide antibacterial agent. The following sections outline the multi-step synthesis, including detailed experimental protocols for each key transformation, a summary of quantitative data, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 3-amino-6-ethoxypyridazine and p-acetylaminobenzenesulfonyl chloride. These intermediates are then coupled, followed by a final deprotection step to yield the target molecule. The overall synthetic route is illustrated below.

II. Experimental Protocols

Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine

This initial step involves the selective mono-amination of 3,6-dichloropyridazine.

Methodology:

A mixture of 3,6-dichloropyridazine (14.90g, 100mmol) and aqueous ammonia (10.52g, 300mmol) is placed in a suitable solvent such as acetonitrile (200ml) in a sealed reaction vessel. The mixture is heated to 120°C and stirred for 7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine[1].

Step 2: Synthesis of 3-amino-6-ethoxypyridazine from 3-amino-6-chloropyridazine

This step involves a nucleophilic substitution of the chlorine atom with an ethoxy group. The following protocol is based on the analogous synthesis of 3-amino-6-methoxypyridazine[2].

Methodology:

Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide. 3-amino-6-chloropyridazine is then added to this solution. The reaction mixture is heated in a sealed tube (e.g., a Carius tube) for several hours. After cooling, the contents are transferred, and any solid precipitate is filtered off. The filtrate is evaporated to dryness. The resulting crude solid is then purified, for example, by dissolving in a suitable solvent mixture (e.g., petroleum ether-chloroform), treating with activated charcoal, and filtering. Evaporation of the solvent yields 3-amino-6-ethoxypyridazine.

Step 3: Synthesis of p-acetylaminobenzenesulfonyl chloride

This key reagent is prepared by the chlorosulfonation of acetanilide.

Methodology:

In a round-bottomed flask equipped with a mechanical stirrer and situated in a cooling bath, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid. Cool the acid to approximately 12-15°C. Gradually add 67.5 g (0.5 mole) of acetanilide over about fifteen minutes, maintaining the temperature around 15°C. The reaction evolves a significant amount of hydrogen chloride gas and should be performed in a well-ventilated fume hood. Once the addition is complete, the reaction mixture is gently heated. The completion of the reaction is indicated by the cessation of gas evolution. The resulting syrupy liquid is then carefully poured into 1 kg of crushed ice with stirring. The precipitated solid, p-acetylaminobenzenesulfonyl chloride, is collected by suction filtration and washed with cold water. The crude product can be used directly in the next step or purified by recrystallization.

Step 4: Condensation of 3-amino-6-ethoxypyridazine with p-acetylaminobenzenesulfonyl chloride

This step forms the sulfonamide linkage and is the core coupling reaction in the synthesis.

Methodology:

3-amino-6-ethoxypyridazine is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of acetone and pyridine. The solution is cooled in an ice bath. To this cooled solution, p-acetylaminobenzenesulfonyl chloride is added portion-wise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid, N4-acetyl-sulfaethoxypyridazine, is collected by filtration, washed with water, and dried.

Step 5: Hydrolysis of N4-acetyl-sulfaethoxypyridazine to this compound

The final step is the deprotection of the acetyl group to yield the active pharmaceutical ingredient.

Methodology:

N4-acetyl-sulfaethoxypyridazine is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). The mixture is heated under reflux with stirring until the hydrolysis is complete (monitored by TLC). After completion, the reaction mixture is cooled and then acidified with a suitable acid, such as hydrochloric acid, to precipitate the product. The precipitated this compound is collected by filtration, washed with water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent.

III. Quantitative Data Summary

StepStarting MaterialProductReagentsTypical YieldMelting Point (°C)
13,6-dichloropyridazine3-amino-6-chloropyridazineAqueous Ammonia, Acetonitrile89-94%[1]210-212
23-amino-6-chloropyridazine3-amino-6-ethoxypyridazineSodium Ethoxide, EthanolNot specified (analogous methoxy- derivative: 85.7%[2])Not specified
3Acetanilidep-acetylaminobenzenesulfonyl chlorideChlorosulfonic Acid77-81%149
43-amino-6-ethoxypyridazine and p-acetylaminobenzenesulfonyl chlorideN4-acetyl-sulfaethoxypyridazinePyridineNot specifiedNot specified
5N4-acetyl-sulfaethoxypyridazineThis compoundSodium Hydroxide, Hydrochloric AcidNot specified180-182

IV. Visualized Synthetic Pathway and Workflows

Sulfaethoxypyridazine_Synthesis cluster_0 Pyridazine Moiety Synthesis cluster_1 Sulfonamide Moiety Synthesis cluster_2 Coupling and Deprotection DCP 3,6-dichloropyridazine ACP 3-amino-6-chloropyridazine DCP->ACP NH3 (aq) AEP 3-amino-6-ethoxypyridazine ACP->AEP NaOEt, EtOH ProtectedSulfa N4-acetyl-sulfaethoxypyridazine AEP->ProtectedSulfa Pyridine Acetanilide Acetanilide PASC p-acetylaminobenzenesulfonyl chloride Acetanilide->PASC ClSO3H PASC->ProtectedSulfa FinalProduct This compound ProtectedSulfa->FinalProduct 1. NaOH (aq) 2. HCl

Caption: Overall synthesis pathway of this compound.

Experimental_Workflow start Start Materials: 3,6-dichloropyridazine Acetanilide step1 Step 1: Amination of 3,6-dichloropyridazine start->step1 step3 Step 3: Chlorosulfonation of Acetanilide start->step3 step2 Step 2: Ethoxylation of 3-amino-6-chloropyridazine step1->step2 intermediate1 Intermediate: 3-amino-6-ethoxypyridazine step2->intermediate1 step4 Step 4: Condensation Reaction intermediate1->step4 intermediate2 Intermediate: p-acetylaminobenzenesulfonyl chloride step3->intermediate2 intermediate2->step4 intermediate3 Intermediate: N4-acetyl-sulfaethoxypyridazine step4->intermediate3 step5 Step 5: Hydrolysis (Deprotection) intermediate3->step5 end Final Product: This compound step5->end

Caption: Experimental workflow for this compound synthesis.

References

Sulfaethoxypyridazine: A Technical Overview of its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacokinetic and detailed metabolic data for sulfaethoxypyridazine is limited. Therefore, this guide provides a comprehensive overview based on the general principles of sulfonamide pharmacology and includes analogous data from structurally similar, long-acting sulfonamides such as sulfamethoxypyridazine and sulfadimethoxine to illustrate key concepts. This information should be used for reference and comparative purposes, and not as a direct representation of this compound's precise parameters.

Introduction

This compound is a long-acting sulfonamide antibiotic that has been used in veterinary medicine.[1] Like other sulfonamides, its therapeutic efficacy is dependent on achieving and maintaining adequate concentrations at the site of infection. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is crucial for optimizing dosage regimens, ensuring safety, and guiding further drug development. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound and related long-acting sulfonamides.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These processes determine the onset, intensity, and duration of its therapeutic effect.

Absorption

Sulfonamides, including this compound, are generally well-absorbed from the gastrointestinal tract in monogastric animals following oral administration.[1] However, the rate and extent of absorption can be influenced by factors such as the formulation, the presence of food, and the specific animal species. In ruminants, absorption from the ruminoreticulum can be delayed.[1]

Distribution

Following absorption, this compound is distributed throughout the body. A key characteristic of long-acting sulfonamides is their high degree of plasma protein binding, primarily to albumin.[2] This extensive binding serves as a reservoir, contributing to a prolonged half-life and sustained therapeutic concentrations. The volume of distribution (Vd) provides an indication of the extent of tissue penetration.

Metabolism

The liver is the primary site of metabolism for sulfonamides.[1] The main metabolic pathways for this class of drugs include acetylation of the N4-amino group and hydroxylation of the heterocyclic ring, followed by conjugation with glucuronic acid or sulfate.[1] The extent of metabolism and the specific metabolites formed can vary significantly between species. For instance, dogs have a limited capacity for acetylation.[3]

Excretion

The primary route of excretion for this compound and its metabolites is via the kidneys.[1] The rate of renal excretion is a critical determinant of the drug's elimination half-life.

Quantitative Pharmacokinetic Parameters

Due to the scarcity of specific data for this compound, the following tables summarize pharmacokinetic parameters for the structurally similar long-acting sulfonamides, sulfamethoxypyridazine and sulfadimethoxine, in various animal species. These values are intended to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Sulfamethoxypyridazine in Different Species (Illustrative)

SpeciesRoute of AdministrationDoseCmax (µg/mL)Tmax (h)Half-life (t½) (h)Reference
DogOral55 mg/kgData not availableData not available13.1[4]
CattleIV25 mg/kgNot ApplicableNot Applicable12.9[5]

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax). Data for other parameters like AUC (Area Under the Curve) and Vd (Volume of Distribution) are often reported in original studies but are not consistently available across all cited literature for this comparative table.

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Different Species (Illustrative)

SpeciesRoute of AdministrationDoseCmax (µg/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)Reference
DogOral55 mg/kgData not availableData not available13.132.8[4]
PigIV-Not ApplicableNot Applicable14.8Not Applicable[6]
ChickenOral100 mg/kg98.073.015.0999.02[7]
CattleIV-Not ApplicableNot Applicable7.46Not Applicable[3]

Note: Bioavailability refers to the fraction of the administered dose that reaches the systemic circulation.

Metabolism

The biotransformation of sulfonamides is a critical process that influences their duration of action and potential for toxicity.

Primary Metabolic Pathways

The metabolism of sulfonamides generally proceeds through two main phases:

  • Phase I Metabolism: This phase typically involves oxidation reactions, such as hydroxylation of the aromatic or heterocyclic rings, catalyzed by cytochrome P450 enzymes.

  • Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II reactions for sulfonamides include:

    • N-acetylation: The addition of an acetyl group to the N4-amino group is a major metabolic pathway for many sulfonamides. This reaction is catalyzed by N-acetyltransferases (NATs).

    • Glucuronidation: The conjugation with glucuronic acid can occur at the N1-sulfonamido group or at hydroxylated metabolites. This process is mediated by UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates the general metabolic pathways for sulfonamides.

This compound Metabolism General Sulfonamide Metabolic Pathways This compound This compound (Parent Drug) PhaseI Phase I Metabolism (e.g., Hydroxylation) This compound->PhaseI CYP450 PhaseII_Acetylation Phase II Metabolism (N-acetylation) This compound->PhaseII_Acetylation NATs Excretion Excretion (Urine/Feces) This compound->Excretion Unchanged Hydroxylated_Metabolite Hydroxylated Metabolite PhaseI->Hydroxylated_Metabolite Acetylated_Metabolite N-acetylated Metabolite PhaseII_Acetylation->Acetylated_Metabolite PhaseII_Glucuronidation Phase II Metabolism (Glucuronidation) Glucuronide_Conjugate Glucuronide Conjugate PhaseII_Glucuronidation->Glucuronide_Conjugate Hydroxylated_Metabolite->PhaseII_Glucuronidation UGTs Acetylated_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: General metabolic pathways of sulfonamides.

Experimental Protocols

Animal Studies for Pharmacokinetic Analysis
  • Animal Model: Select a relevant animal species (e.g., dog, cattle, pig, chicken) based on the intended use of the drug.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous). For bioavailability studies, both intravenous and oral administration in a crossover design are necessary.

  • Sample Collection: Collect blood samples at predetermined time points post-administration. Plasma is then separated by centrifugation.

  • Sample Analysis: Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the concentration of this compound in plasma samples.[8][9]

  • Pharmacokinetic Modeling: Use appropriate pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

The following diagram illustrates a typical workflow for an animal pharmacokinetic study.

Pharmacokinetic Study Workflow Workflow for a Typical Animal Pharmacokinetic Study start Start animal_selection Animal Selection & Acclimation start->animal_selection dose_prep Dose Preparation animal_selection->dose_prep drug_admin Drug Administration (e.g., Oral, IV) dose_prep->drug_admin sample_collection Serial Blood Sample Collection drug_admin->sample_collection plasma_separation Plasma Separation (Centrifugation) sample_collection->plasma_separation sample_analysis Sample Analysis (e.g., HPLC-MS/MS) plasma_separation->sample_analysis data_analysis Pharmacokinetic Data Analysis sample_analysis->data_analysis report Reporting of PK Parameters data_analysis->report end End report->end

Caption: A generalized workflow for conducting an animal pharmacokinetic study.

In Vitro Metabolism Studies
  • System Selection: Utilize in vitro systems such as liver microsomes, S9 fractions, or hepatocytes from the target animal species and humans (for comparative purposes).

  • Incubation: Incubate this compound with the selected in vitro system in the presence of necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation, Acetyl-CoA for acetylation).

  • Metabolite Identification: Analyze the incubation mixture using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify potential metabolites.

  • Enzyme Phenotyping: Use specific chemical inhibitors or recombinant enzymes to identify the specific cytochrome P450, UGT, or NAT isoforms responsible for the observed metabolic transformations.

Conclusion

While specific quantitative data for this compound remains elusive in publicly accessible literature, this guide provides a framework for understanding its likely pharmacokinetic and metabolic properties based on its classification as a long-acting sulfonamide. The provided data for analogous compounds and generalized experimental protocols offer a valuable starting point for researchers and drug development professionals. Further dedicated studies are necessary to fully characterize the ADME profile of this compound to ensure its safe and effective use.

References

The Biological Activities of Sulfaethoxypyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethoxypyridazine is a sulfonamide antibiotic that has been utilized in veterinary medicine for the treatment and prevention of bacterial infections. As a member of the sulfa drug class, its primary mechanism of action involves the inhibition of folic acid synthesis in susceptible bacteria, a pathway essential for their growth and replication. This technical guide provides a comprehensive overview of the biological activities of this compound, including its antibacterial spectrum, mechanism of action, pharmacokinetic properties, and known resistance mechanisms. The information is presented to support further research and drug development efforts in the veterinary field.

Antibacterial Activity

This compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy is concentration-dependent and is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Quantitative Antibacterial Data

The following table summarizes the available MIC50 values for this compound against key porcine pathogens. MIC50 represents the concentration at which 50% of the tested isolates are inhibited.

PathogenNumber of IsolatesMIC50 (µg/mL)Reference
Bordetella bronchiseptica100.5 - 8[1]
Pasteurella multocida102 - 32[1]
Haemophilus pleuropneumoniae208 - 64[1]
Streptococcus suis10>32[1]

Note: A lower MIC value indicates greater potency.

This compound has also been shown to be active against several strains of E. coli isolated from necropsied animals or poultry at concentrations of 0.25 or 1 mg/ml[2]. Formulations containing this antibiotic have been used in cattle for treating respiratory infections, foot rot, calf scours, and mastitis- or metritis-associated septicemia[2].

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS)[3]. This enzyme catalyzes a crucial step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound blocks the folate synthesis pathway, leading to bacteriostasis.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduces NucleicAcids Nucleic Acid Precursors THF->NucleicAcids Required for synthesis of Sulfa This compound Sulfa->DHPS Competitive Inhibition

Mechanism of Action of this compound.

Mechanisms of Resistance

Bacterial resistance to sulfonamides, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations in the target enzyme or the acquisition of alternative metabolic pathways.

  • Alteration of Dihydropteroate Synthase (DHPS): Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its ability to bind PABA. This is the most common mechanism of resistance.

  • Acquisition of Resistant DHPS: Bacteria can acquire plasmid-encoded genes (sul1, sul2, sul3) that produce a drug-resistant variant of DHPS. These acquired enzymes are not effectively inhibited by sulfonamides.

  • Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor for binding to DHPS.

  • Decreased Drug Permeability/Increased Efflux: Changes in the bacterial cell membrane can reduce the uptake of the drug or actively pump it out of the cell.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Sulfa This compound DHPS Dihydropteroate Synthase (DHPS) Sulfa->DHPS Inhibition Efflux Decreased Permeability/ Increased Efflux Sulfa->Efflux FolicAcid Folic Acid Synthesis DHPS->FolicAcid AlteredDHPS Altered DHPS (Reduced Affinity) AlteredDHPS->DHPS Mutation in folP gene AcquiredDHPS Acquired Resistant DHPS (sul genes) AcquiredDHPS->FolicAcid Bypasses inhibition PABA_over Increased PABA Production PABA_over->DHPS Outcompetes Sulfa

Mechanisms of Bacterial Resistance to Sulfonamides.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, determine its efficacy and dosing regimens in different animal species. There are notable species-specific differences in the pharmacokinetics of sulfonamides[3].

Quantitative Pharmacokinetic Data

The following table presents available pharmacokinetic parameters for this compound in donkeys. For comparative purposes, data for other sulfonamides in different veterinary species are also included.

DrugSpeciesParameterValueReference
This compound DonkeyBody Clearance (ClB)1.10 ± 0.09 mL/min/kg
Volume of Distribution (Vss)0.47 ± 0.06 L/kg
SulfachloropyridazineCalfElimination Half-life (t½)13.1 ± 0.86 h[4]
Chicken (diseased)Elimination Half-life (t½)Reduced (value not specified)[5]
Body Clearance (ClB)Decreased (value not specified)[5]
Volume of Distribution (Vd)Reduced (value not specified)[5]
SulfadimidinePigElimination Half-life (t½)2.9 h[3]
CattleElimination Half-life (t½)10.1 h[3]
SulfamethoxazolePigElimination Half-life (t½)2.7 h[6]
CalfElimination Half-life (t½)12.8 ± 0.32 h[4]

Experimental Protocols

Standardized methods are crucial for the accurate determination of the biological activities of antimicrobial agents. The following sections outline the general principles of key experimental protocols relevant to the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterium is determined using broth microdilution or agar dilution methods, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

  • Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. A control well without the drug is included to ensure bacterial growth, and an uninoculated well serves as a negative control.

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacteria prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Sulfaethoxypyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethoxypyridazine is a sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections.[1] Monitoring its residue levels in food products of animal origin and in the environment is crucial for ensuring food safety and preventing the development of antibiotic resistance. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document, allowing for easy comparison of their key characteristics.

Table 1: Performance of HPLC-UV Methods for this compound Detection

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
Swine Muscle & Liver0.005 ppm0.015 ppm-0.05 - 0.2 ppm[2]
Animal Tissue--96 - 99%0.05 - 0.2 µg/g[3]
Chicken Breast---25 - 200 µg/kg[4][5]

Table 2: Performance of LC-MS/MS Methods for this compound Detection

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
Water0.01 - 0.05 ng/L-79 - 118%0.05 - 100 µg/L[6]
Beef--76 - 110%2 - 100 µg/L[7]

Table 3: Performance of ELISA Methods for Sulfonamide Detection

MatrixLimit of Detection (LOD)Detection RangeRecovery (%)Reference
VariousVaries by sulfonamide0 - 81 ppb (kit dependent)-[8][9]
Animal Tissue--High[10]

Experimental Protocols and Workflows

This section provides detailed methodologies for the key analytical techniques used in the detection of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of sulfonamides. The method involves extraction of the analyte from the sample matrix, followed by separation on a chromatographic column and detection using a UV detector.

Experimental Protocol: HPLC-UV for this compound in Animal Tissue

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of minced tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. Vortex for 1 minute.[4]

  • Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. Vortex immediately for 1 minute.[4]

  • Centrifugation: Centrifuge at 3500 rpm for 10 minutes.

  • Cleanup (Dispersive SPE): Transfer 7 mL of the supernatant to a 15 mL tube containing 175 mg of primary secondary amine (PSA) and 1 g of anhydrous magnesium sulfate. Shake manually for 30 seconds.[4]

  • Final Centrifugation: Centrifuge at 3500 rpm for 15 minutes.

  • Solvent Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

2. HPLC-UV Instrumental Analysis

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Lichrospher 60 RP-Select B column (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (75:25, v/v).[5]

  • Flow Rate: 0.5 mL/min, increasing to 1.2 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 20 µL.

3. Data Analysis

  • Construct a calibration curve using standard solutions of this compound at known concentrations.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-UV Analysis cluster_data Data Processing Homogenize Homogenize Tissue Sample Extract Extract with Acetonitrile Homogenize->Extract Salt_Out Add QuEChERS Salts Extract->Salt_Out Centrifuge1 Centrifuge Salt_Out->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Evaporate Evaporate & Reconstitute Centrifuge2->Evaporate Inject Inject Sample into HPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Quantify Quantify this compound Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Workflow for this compound Analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection of this compound, making it an ideal confirmatory method. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex matrices.

Experimental Protocol: LC-MS/MS for this compound in Water

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Adjust the pH of the water sample if necessary. For automated SPE, no further pre-treatment may be needed.[6][11]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB) with methanol followed by deionized water.[6]

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the retained this compound with a suitable solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumental Analysis

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two MRM transitions for this compound for quantification and confirmation. The precursor ion for this compound is m/z 295.1. Common product ions include m/z 156.1 and m/z 108.1. Optimal collision energies should be determined empirically.

  • Injection Volume: 5 - 10 µL.

3. Data Analysis

  • Generate a calibration curve using matrix-matched standards.

  • Quantify this compound based on the peak area of the primary MRM transition and confirm its identity using the secondary transition.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Condition Condition SPE Cartridge Load Load Water Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into UPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantify & Confirm Detect->Quantify Calibrate Matrix-Matched Calibration Calibrate->Quantify

Caption: Workflow for this compound Analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the principle of antigen-antibody reaction. Competitive ELISA kits are commercially available for the detection of a broad range of sulfonamides, including this compound.

Experimental Protocol: Competitive ELISA for Sulfonamides

1. Sample Preparation

  • Urine: Homogenize the urine sample. Mix 1 mL of urine with 5 mL of ethyl acetate and vortex. Centrifuge and evaporate the supernatant. Reconstitute the residue in phosphate-buffered saline (PBS).[8]

  • Animal Tissue: Homogenize 3 g of tissue in 9 mL of an acetonitrile-water solution. Centrifuge and take the supernatant. Further extraction with ethyl acetate and NaCl solution may be required. Evaporate the organic layer and reconstitute in the appropriate buffer.[10]

  • Milk: Dilute the milk sample with PBS buffer (e.g., 1:20 dilution).[10]

2. ELISA Procedure (General Steps for a Competitive Assay)

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

  • Standard/Sample Addition: Add a defined volume of the standards and prepared samples to the wells of the antibody-coated microtiter plate.

  • Enzyme Conjugate Addition: Add the sulfonamide-enzyme conjugate to all wells (except the blank).

  • Antibody Addition: Add the specific antibody solution to all wells (except the blank).

  • Incubation: Incubate the plate for a specified time and temperature (e.g., 1 hour at 4°C).[8]

  • Washing: Wash the plate multiple times with the provided washing buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate/chromogen solution to all wells and incubate in the dark.

  • Stopping the Reaction: Add the stop solution to terminate the color development.

  • Absorbance Reading: Read the absorbance of each well at the specified wavelength (e.g., 450 nm).[8]

3. Data Analysis

  • Calculate the percentage of binding for each standard and sample relative to the zero standard.

  • Construct a standard curve by plotting the percentage of binding against the logarithm of the sulfonamide concentration.

  • Determine the concentration of sulfonamides in the samples from the standard curve.

Logical Relationship: Competitive ELISA

Competitive_ELISA Ab_coated_well Antibody-Coated Well Competition Competition for Antibody Binding Ab_coated_well->Competition Sample_Ag This compound (in sample) Sample_Ag->Competition Enzyme_Ag Enzyme-Labeled This compound Enzyme_Ag->Competition Bound_Complex Bound Complexes Competition->Bound_Complex Wash Wash Step Bound_Complex->Wash Substrate Substrate Wash->Substrate Add Color_Development Color Development Substrate->Color_Development Signal Signal Measurement Color_Development->Signal Inverse_Relationship Signal is Inversely Proportional to Sample Concentration Signal->Inverse_Relationship

Caption: Principle of Competitive ELISA for this compound.

Conclusion

The choice of analytical method for the detection of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample throughput, and available instrumentation. HPLC-UV provides a reliable and cost-effective method for routine quantification. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for confirmation and trace-level detection. ELISA serves as a valuable high-throughput screening tool, enabling the rapid analysis of a large number of samples. The detailed protocols and workflows provided in this document should serve as a valuable resource for researchers and professionals in the field.

References

Application Notes and Protocols for the Quantification of Sulfaethoxypyridazine by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and robustness. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method. The method described herein is based on established analytical principles for the analysis of sulfonamides and is suitable for routine quality control and research applications.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC-UV analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • 0.45 µm membrane filters (for solvent and sample filtration)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly effective for the separation of sulfonamides.

    • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

    • Mobile Phase Composition: A typical starting condition is a mixture of Acetonitrile:Phosphate Buffer (pH 3.0) in a ratio of 30:70 (v/v). This can be optimized to achieve the desired separation and peak shape.

  • Diluent: The mobile phase is a suitable diluent for the preparation of standards and samples.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to volume with the diluent. This stock solution can be further diluted to prepare working standards.

  • Sample Solution (e.g., 20 µg/mL): For a drug product, accurately weigh a portion of the powdered tablets or measure a volume of liquid formulation equivalent to a known amount of this compound. Transfer to a suitable volumetric flask, dissolve in the diluent (sonication may be required), and dilute to the final concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of sulfonamides and can be used as a starting point for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 270 nm
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC-UV method for this compound, based on typical performance characteristics for similar sulfonamide analyses.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
    - Repeatability (Intra-day)≤ 2.0%
    - Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify this compound H->I J Generate Report I->J

HPLC-UV analysis workflow for this compound.

Application Notes and Protocols for In Vitro Studies of Sulfaethoxypyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of sulfaethoxypyridazine, a long-acting sulfonamide antibiotic. The protocols detailed below are intended to assist researchers in assessing its antimicrobial efficacy, mechanism of action, and potential cytotoxicity.

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, this compound prevents bacterial growth and replication. Mammalian cells are not affected as they do not synthesize their own folic acid, instead obtaining it from their diet.[1]

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids C1-transfer reactions This compound This compound This compound->DHPS Competitive Inhibition

Figure 1: Simplified signaling pathway of folate biosynthesis and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other representative long-acting sulfonamides from various in vitro studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
This compoundEscherichia coli250 - 1000[3]
Representative SulfonamidesStaphylococcus aureus64 - 512[4]
Representative SulfonamidesStaphylococcus aureus (ATCC 29213)32 - 128[5]

Table 2: Dihydropteroate Synthase (DHPS) Inhibition

CompoundEnzyme SourceIC50Reference
This compoundNot SpecifiedData Not Available
Representative SulfonamideNot SpecifiedData Not Available

Note: Specific IC50 values for this compound or representative long-acting sulfonamides against DHPS were not found in the reviewed literature. The protocol provided below can be used to determine these values experimentally.

Table 3: In Vitro Cytotoxicity on Mammalian Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compoundNot Specified-Data Not Available
SulfadiazineHepG2 (Human Liver Carcinoma)MTT245.69 ± 4.1[6]
SulfadiazineMCF7 (Human Breast Adenocarcinoma)MTT215.68 ± 3.8[6]
SulfadiazineTHLE2 (Normal Human Liver)MTT4159 ± 90.5[6]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

ast_workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria inoculate_plate Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions prep_bacteria->inoculate_plate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate_plate incubate Incubate Plate (e.g., 37°C for 18-24 hours) inoculate_plate->incubate read_results Read Results by Visual Inspection or Spectrophotometry (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control well (bacteria in MHB without the drug) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHPS by this compound.[7] The assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • This compound

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 1 mM DTT)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Mixture Preparation: Prepare an assay mixture containing the assay buffer, DHFR, NADPH, and pABA at their final desired concentrations.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add the DHPS enzyme to the wells and briefly pre-incubate.

  • Initiation of Reaction: Start the reaction by adding the substrate, DHPP, to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. This corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability.

References

Application of Sulfaethoxypyridazine in Aquaculture Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of sulfaethoxypyridazine and other synergistic sulfonamides in aquaculture research. It is intended to guide researchers in designing and executing experiments related to drug efficacy, pharmacokinetics, and residue analysis in aquatic species. While specific recent research on this compound in aquaculture is limited, the principles and methodologies outlined here are broadly applicable to the sulfonamide class of antimicrobials, which are often used in combination with trimethoprim.

Introduction to this compound in Aquaculture

This compound is a sulfonamide antibiotic that, like other drugs in its class, functions by inhibiting the synthesis of folic acid in bacteria. This mechanism disrupts bacterial growth and replication. In aquaculture, sulfonamides are crucial for managing bacterial diseases that can lead to significant economic losses. They are frequently used in combination with diaminopyrimidines like trimethoprim, which creates a synergistic effect by blocking a subsequent step in the same metabolic pathway, enhancing the antibacterial action and potentially reducing the development of resistance.[1][2] The combination of a sulfonamide with trimethoprim is a widely used and effective treatment for various bacterial infections in fish.[1][2][3]

The application of this compound and other sulfonamides in aquaculture necessitates a thorough understanding of their efficacy against specific pathogens, their pharmacokinetic profiles in different fish species, and the potential for residue accumulation in edible tissues.[4][5] Regulatory bodies in many regions have established Maximum Residue Limits (MRLs) for these compounds in food products to ensure consumer safety.[6] Therefore, sensitive and reliable analytical methods are essential for monitoring drug residues in farmed fish.[6][7][8][9]

Efficacy and Spectrum of Activity

The combination of sulfonamides and trimethoprim has demonstrated in vitro bacteriostatic activity against a range of bacterial fish pathogens. The synergistic effect is most pronounced against bacteria that are sensitive to sulfonamides alone.[3]

Table 1: In Vitro Efficacy of Sulfadiazine and Trimethoprim Combination

Bacterial Fish PathogenMIC of SDZ + TMP Combination (µg/ml)Reference
SDZ-resistant strains< 3.13[3]
SDZ-sensitive strains0.2 - 0.78[3]

Note: Data is for Sulfadiazine (SDZ) and Trimethoprim (TMP), as specific recent data for this compound is limited. The principles of synergistic action are applicable.

The primary mechanism of action for sulfonamides and trimethoprim is the sequential blockade of the bacterial folic acid synthesis pathway.

cluster_0 Bacterial Cell cluster_1 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purines, Thymidine, Amino Acids THF->Purines Sulfa This compound Sulfa->DHPS Inhibits TMP Trimethoprim TMP->DHFR Inhibits

Caption: Mechanism of action of this compound and trimethoprim.

Pharmacokinetics in Aquaculture Species

The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion, can be significantly influenced by factors such as water temperature and the fish species being studied.[4][10] Higher water temperatures generally lead to faster drug elimination.[4] It is crucial to determine the pharmacokinetic profile of a drug in the target species under relevant environmental conditions to establish effective dosage regimens and appropriate withdrawal periods.[4]

Table 2: Pharmacokinetic Parameters of Sulfadiazine in Grass Carp at Different Temperatures

Parameter18°C24°CReference
Plasma [4]
Absorption Half-Life (h)2.61.8[4]
Peak Concentration (Cmax) (µg/mL)15.312.8[4]
Time to Peak (Tmax) (h)88[4]
Elimination Half-Life (h)28.920.4[4]
Kidney [4]
Peak Concentration (Cmax) (µg/g)25.121.7[4]
Time to Peak (Tmax) (h)84[4]
Liver [4]
Peak Concentration (Cmax) (µg/g)19.817.5[4]
Time to Peak (Tmax) (h)88[4]

Note: This data is for sulfadiazine and is presented to illustrate the temperature-dependent pharmacokinetics of sulfonamides in fish.

Application in Research: Protocols

In Vitro Efficacy Studies

A key initial step in evaluating a new antimicrobial is to determine its in vitro efficacy against relevant fish pathogens. This is typically done by determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Prepare a fresh culture of the target bacterial fish pathogen on an appropriate growth medium.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a series of two-fold dilutions of this compound (and trimethoprim if testing a combination) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential for determining appropriate dosing and withdrawal times.

acclimatization Fish Acclimatization dosing Oral Administration of this compound acclimatization->dosing sampling Blood and Tissue Sampling at Time Points dosing->sampling extraction Sample Extraction (e.g., QuEChERS) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling

Caption: Experimental workflow for a fish pharmacokinetic study.

Protocol 2: Pharmacokinetic Study in Fish

  • Animal Acclimation: Acclimate the fish to the experimental conditions (tank, water temperature, diet) for at least two weeks.

  • Drug Administration: Administer a single oral dose of this compound, typically mixed with feed.

  • Sample Collection: At predetermined time points, collect blood and tissue samples (muscle, liver, kidney) from a subset of fish.[4][5]

  • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples. Store all samples at -20°C or lower until analysis.

  • Sample Analysis: Analyze the concentration of this compound and its metabolites in the samples using a validated analytical method (see Protocol 3).

  • Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key parameters such as Cmax, Tmax, and elimination half-life.[4]

Residue Analysis

Accurate quantification of drug residues in fish tissues is critical for food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS is a widely used and effective approach.[6][7][9]

homogenize Homogenize Fish Tissue Sample extract Extract with Acidified Acetonitrile homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Caption: QuEChERS workflow for sulfonamide residue analysis in fish.

Protocol 3: this compound Residue Analysis in Fish Tissue using QuEChERS and LC-MS/MS

  • Sample Preparation: Weigh 1.0 g of homogenized fish muscle into a 50-mL polypropylene centrifuge tube.[7]

  • Extraction: Add 0.5 mL of 1% formic acid in water and 7.0 mL of acetonitrile. Vortex for 30 seconds and then shake for 10 minutes.[7]

  • Salting Out: Add appropriate salting-out agents (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE sorbents (e.g., PSA, C18) to remove matrix interferences. Vortex and centrifuge.

  • Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase for analysis.

  • LC-MS/MS Analysis: Inject the final sample into an LC-MS/MS system for separation and quantification of this compound.

Table 3: Performance of a Multi-Residue Method for Sulfonamides in Fish Tissue

ParameterValueReference
Recovery75 - 94%[7]
Decision Limit (CCα)1.62 - 2.53 µg/kg[7]
Detection Capability (CCβ)2.01 - 3.13 µg/kg[7]
Limit of Detection (LOD)1 ng/g[6]
Limit of Quantification (LOQ)5 ng/g[6]

Note: These values are representative of multi-residue methods for sulfonamides and provide a benchmark for method validation.

Environmental Considerations and Antimicrobial Resistance

The extensive use of antibiotics in aquaculture raises concerns about their environmental impact and the development of antimicrobial resistance.[11][12] Sulfonamide residues can persist in the aquatic environment, creating selective pressure for the emergence of resistant bacteria.[11][12] These resistance genes can potentially be transferred to other bacteria, posing a risk to both animal and human health. Therefore, the responsible use of this compound and other antimicrobials in aquaculture is paramount. This includes using them only when necessary, following proper dosing regimens, and observing appropriate withdrawal periods to minimize residue levels in both the fish and the environment.

References

Application Notes and Protocols: Sulfaethoxypyridazine for Treating Coccidiosis in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific, recent data on the application of sulfaethoxypyridazine for coccidiosis in poultry is limited. The following notes and protocols are based on the established use and study of other sulfonamides (such as sulfaclozine, sulfaquinoxaline, and sulfadimethoxine) in poultry for treating coccidiosis. These methodologies can serve as a foundational framework for research and development involving this compound.

Introduction

Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, represents a significant economic challenge to the global poultry industry, causing intestinal damage, poor nutrient absorption, and mortality.[1][2][3] Sulfonamides were among the first effective anticoccidial agents introduced and function by inhibiting the parasite's folic acid synthesis pathway.[1][3] They demonstrate a broad spectrum of activity against various Eimeria species.[1] While resistance to some sulfonamides has been reported, they remain relevant for therapeutic treatment.[4][5] These application notes provide a comprehensive overview of the mechanism of action, relevant quantitative data from related compounds, and detailed experimental protocols to guide researchers in the evaluation of this compound for treating poultry coccidiosis.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). Coccidia, like many bacteria, must synthesize their own folic acid, an essential precursor for nucleic acid synthesis. The host animal, in contrast, obtains folic acid from its diet. This metabolic difference allows for selective toxicity. Sulfonamides competitively inhibit the enzyme dihydropteroate synthetase, which catalyzes the conversion of PABA into dihydropteroic acid, a key step in the folic acid pathway. This inhibition halts parasite replication and development.[2][3]

cluster_parasite Eimeria Parasite Cell PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Incorporates PABA DHF Dihydrofolic Acid DHP->DHF via DHFR DHFR Dihydrofolate Reductase THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfa This compound (Sulfonamide) Sulfa->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action via folic acid pathway inhibition.

Quantitative Data (Based on Related Sulfonamides)

The following tables summarize efficacy and pharmacokinetic data from studies on various sulfonamides used to treat coccidiosis in poultry. This data provides a baseline for designing experiments with this compound.

Table 1: Efficacy of Sulfonamides Against Experimental Coccidiosis
CompoundDosageEimeria SpeciesKey Efficacy ResultsReference
Sulfaclozine1 g / L drinking waterMixed Eimeria spp.Completely inhibited oocyst shedding one week after treatment; improved body weight and FCR compared to infected, untreated controls.[1]
Sulfaquinoxaline + Diaveridine3 mL / L drinking waterMixed Eimeria spp.Showed similar efficacy to Sulfaclozine, completely inhibiting oocyst shedding and repairing intestinal lesions one week post-treatment.[1]
Sulfadimethoxine330-400 mg/L (Day 1), then 200-265 mg/L (4 days)General CoccidiosisPrimarily used to treat coccidiosis outbreaks.[6]
Sulfaguanidine1% in mashCecal CoccidiosisHighly effective when started 1 day before to 1 day after infection. Reduces mortality and allows for immunity development.[7]
Amprolium + Sulfaquinoxaline1 g / L drinking waterEimeria tenellaDemonstrated high efficacy, second only to Toltrazuril in a comparative study.[4]
Table 2: Pharmacokinetic Parameters of Sulfonamides in Chickens
CompoundAdministrationDosageCmax (µg/mL)Tmax (h)Elimination Half-Life (t½β)Bioavailability (%)Reference
SulfadimethoxineSingle Oral100 mg/kg98.073.015.09 h99.02[8]
SulfadiazineSingle Oral33.34 mg/kg9.61-3.2 h~80[9][10]
Sulfadiazine (with CXR agonist)Single Oral20 mg/kg8.01-2.42 h-[9]
SulphachloropyridazineOralNot specifiedPlasma concentrations were higher in diseased fowl.-Reduced in diseased fowl.-[11]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; CXR: Chicken Xenobiotic Receptor.

Experimental Protocols

The following protocols are generalized from methodologies used in anticoccidial drug efficacy studies.[1][4][12]

In Vivo Anticoccidial Efficacy Trial

Objective: To evaluate the efficacy of this compound in controlling an induced Eimeria infection in broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 308 strain)

  • Coccidia-free starter and grower feed

  • This compound (test article)

  • Positive control drug (e.g., Toltrazuril or Amprolium)

  • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella)

  • Battery cages with wire floors

  • McMaster counting chambers

  • Microscope, weighing scale, and necropsy tools

Methodology:

  • Acclimatization (Day 0-13):

    • House day-old chicks in a coccidia-free environment.

    • Provide ad libitum access to anticoccidial-free feed and water.

    • On Day 12, weigh and randomly allocate birds into experimental groups (n=16 per group, 4 replicates of 4 birds is a common design).[4]

  • Experimental Groups:

    • Group A (Negative Control): Uninfected, untreated.

    • Group B (Positive Control): Infected, untreated.

    • Group C (Test Article): Infected, treated with this compound at various dosages.

    • Group D (Reference Drug): Infected, treated with a known effective anticoccidial.

  • Infection (Day 14):

    • Individually infect each bird in Groups B, C, and D by oral gavage with a predetermined dose of sporulated Eimeria oocysts (e.g., 7.5 x 10⁴ oocysts/bird).[4]

  • Treatment (e.g., Day 14-21):

    • Administer the test article and reference drug to the respective groups. Administration is typically via drinking water or feed, starting on the day of infection and continuing for 5-7 days.

  • Data Collection (Throughout Trial):

    • Performance: Record body weight per group at the start (Day 14) and end of the evaluation period (e.g., Day 21). Record feed consumption to calculate the Feed Conversion Ratio (FCR).

    • Mortality: Record daily mortality.

    • Lesion Scoring (e.g., Day 21): Sacrifice a subset of birds from each group (e.g., 2 birds per replicate). Score intestinal or cecal lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions).[1]

    • Oocyst Counting (OPG): Collect fecal samples from each group at specified intervals (e.g., days 5, 6, 7 post-infection). Determine the number of oocysts per gram (OPG) of feces using the McMaster technique.[1][12]

  • Data Analysis:

    • Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

    • Calculate metrics such as weight gain, FCR, and percent reduction in oocyst shedding and lesion scores relative to the infected, untreated control group.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis D0 Day 0: Procure Day-Old Chicks D1_13 Day 1-13: Acclimatize with Anticoccidial-Free Feed D0->D1_13 D12 Day 12: Weigh and Randomize into Groups D1_13->D12 D14_Infect Day 14: Infect Birds (Oral Gavage) D12->D14_Infect D14_Treat Day 14-21: Administer Treatments D14_Infect->D14_Treat Collect_Perf Monitor Performance (Weight, FCR) D14_Treat->Collect_Perf Collect_LS Day 21: Lesion Scoring (Necropsy) D14_Treat->Collect_LS Collect_OPG Days 19-21: Oocyst Counting (Feces) D14_Treat->Collect_OPG Analysis Statistical Analysis & Efficacy Calculation Collect_Perf->Analysis Collect_LS->Analysis Collect_OPG->Analysis

Caption: Experimental workflow for an in vivo anticoccidial efficacy trial.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in broiler chickens after oral administration.

Methodology:

  • Animal Model: Use healthy adult broiler chickens (e.g., 200-day-old), fasted overnight.[9]

  • Dosing: Administer a single oral dose of this compound (e.g., 20-100 mg/kg body weight) via gavage.[8][9]

  • Blood Sampling: Collect blood samples (e.g., from the wing vein) into heparinized tubes at multiple time points: pre-dose (0 h) and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -20°C or lower until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • PK Analysis: Use non-compartmental or compartmental analysis software to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), and clearance (Cl/F).

Drug-Host-Parasite Relationship

The application of sulfonamides is a balance between eliminating the parasite and allowing the host to develop natural immunity. A coccidiostatic effect, where parasite development is arrested but not completely eliminated, can allow for sufficient exposure to stimulate the host's immune response.[2][7] However, if the dosage is too high, it may clear the infection too effectively, leaving the bird susceptible to subsequent infections.[7] Conversely, a sub-therapeutic dose may fail to control the infection and can contribute to the development of drug resistance.[5][7]

cluster_drug Drug Intervention cluster_outcome Potential Outcomes HighDose High Dose ImmunityFail No Immunity Development (Susceptible to Re-infection) HighDose->ImmunityFail Rapid parasite clearance OptimalDose Optimal Dose ImmunityDev Controlled Infection & Immunity Development OptimalDose->ImmunityDev Arrests parasite, allows exposure LowDose Low Dose Resistance Treatment Failure & Drug Resistance LowDose->Resistance Insufficient pressure

Caption: Relationship between sulfonamide dosage and host immunity development.

References

Troubleshooting & Optimization

Technical Support Center: Sulfaethoxypyridazine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential side effects of sulfaethoxypyridazine observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design, execution, and data interpretation.

Troubleshooting Guides

Issue: Unexpected Cataract Formation in Study Animals

Potential Cause: Prolonged administration of this compound has been shown to induce cataracts in certain animal models.

Troubleshooting Steps:

  • Verify Dosing and Duration: Cross-reference your experimental protocol with established cataract-inducing regimens. In dogs, daily oral administration of 150 mg/kg for 13-27 weeks has been documented to cause cataracts. For rats, dietary levels of 800, 1600, and 3200 ppm have been associated with lens opacities.[1][2]

  • Ophthalmic Examination: Conduct regular, detailed ophthalmic examinations using a slit lamp to monitor for the earliest signs of lens opacity.

  • Control Groups: Ensure your study includes a vehicle-control group that does not receive this compound to rule out other potential causes of cataracts.

  • Literature Review: Consult toxicological databases and literature for species-specific sensitivity to cataract formation induced by sulfonamides.

Issue: Hematological Abnormalities Observed in Bloodwork

Potential Cause: this compound, as a sulfonamide, may cause various hematological side effects.

Troubleshooting Steps:

  • Baseline and Monitoring: Confirm that baseline hematological parameters were established before the commencement of dosing. Implement a regular blood monitoring schedule (e.g., weekly or bi-weekly) to track changes in complete blood counts (CBC).

  • Differential Diagnosis: While this compound may be the causative agent, rule out other potential causes of the observed hematological changes, such as underlying disease, infection, or other administered compounds.

  • Dose-Response Assessment: If multiple dose groups are included in your study, analyze the data for a dose-dependent relationship in the severity of the hematological changes.

  • Review of Related Compounds: Examine literature on other long-acting sulfonamides for similar hematological profiles in the animal model being used.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in animal models?

A1: The most prominently reported side effect is the induction of cataracts in dogs and rats with prolonged administration.[1][2][3] As a sulfonamide, other potential side effects that may be observed include hypersensitivity reactions (such as skin rashes, fever), hematological disorders (like anemia, neutropenia, and thrombocytopenia), and potential effects on the liver and thyroid.[4][5][6]

Q2: Are there known species differences in the side effect profile of this compound?

A2: Yes, species-specific differences in drug metabolism and sensitivity can lead to different side effect profiles. For instance, dogs are known to be deficient in acetylation, a key metabolic pathway for sulfonamides, which may increase their susceptibility to certain adverse effects.[5] The cataractogenic effect has been specifically documented in dogs and rats.[1][2][3] It is crucial to consult species-specific toxicology data when designing and interpreting studies.

Q3: What are the typical dosages and administration routes that have been shown to cause side effects?

A3: For cataract induction in dogs, a daily oral dose of 150 mg/kg administered for 13 to 27 weeks has been reported.[1][2] In rats, dietary administration at concentrations of 800, 1600, and 3200 ppm has led to the development of lens opacities.[1] For other potential side effects, the dose-response relationship for this compound is not as well-defined in the available literature, and researchers should consider data from other related sulfonamides.

Q4: How can I monitor for potential thyroid toxicity when using this compound?

A4: To monitor for potential goitrogenic effects, it is recommended to measure serum levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH) at baseline and at regular intervals throughout the study.[5] In rats, some sulfonamides have been shown to cause thyroid follicular cell hyperplasia.[7] Histopathological examination of the thyroid gland at the end of the study is also crucial.

Quantitative Data on Side Effects

Table 1: Cataract Induction with this compound

Animal ModelRoute of AdministrationDosageDurationObserved EffectReference
DogOral150 mg/kg/day13-27 weeksDevelopment of cataracts[1][2]
RatDietary800, 1600, 3200 ppm23 weeksDevelopment of lens opacities[1]

Experimental Protocols

Protocol 1: Induction of Cataracts in Dogs

Objective: To replicate the induction of cataracts in a canine model using this compound.

Materials:

  • This compound (pharmaceutical grade)

  • Gelatin capsules

  • Vehicle control (e.g., lactose)

  • Beagle dogs (or other suitable breed)

  • Slit lamp for ophthalmic examination

Procedure:

  • Animal Selection and Acclimation: Select healthy, young adult dogs with no pre-existing ocular abnormalities. Acclimate the animals to the housing conditions for at least two weeks prior to the start of the study.

  • Baseline Measurements: Conduct a thorough physical and ophthalmic examination, including slit-lamp biomicroscopy, on all animals to establish baseline data. Collect blood for baseline hematology and serum chemistry.

  • Dosing: Administer this compound orally at a dose of 150 mg/kg/day. The drug can be weighed and placed in gelatin capsules. A control group should receive capsules containing only the vehicle.

  • Monitoring: Perform daily clinical observations. Conduct weekly, detailed ophthalmic examinations using a slit lamp to monitor for the development and progression of lens opacities. Collect blood for hematology and serum chemistry analysis at regular intervals (e.g., monthly).

  • Study Duration: Continue the study for a period of up to 27 weeks, or until significant cataract formation is observed.

  • Necropsy and Histopathology: At the termination of the study, perform a full necropsy. Collect eyes for histopathological examination to confirm the characteristics of the cataracts.

Protocol 2: Assessment of General Toxicity in Rats

Objective: To assess the potential for systemic toxicity of this compound in a rodent model.

Materials:

  • This compound (pharmaceutical grade)

  • Rodent chow

  • Sprague-Dawley or Wistar rats

  • Metabolic cages for urine collection

  • Equipment for hematology and serum chemistry analysis

Procedure:

  • Diet Preparation: Prepare diets containing this compound at concentrations of 0 (control), 800, 1600, and 3200 ppm. Ensure homogenous mixing of the drug within the feed.

  • Animal Allocation and Acclimation: Randomly assign rats to the different dietary groups. Acclimate the animals to their respective diets for one week prior to the study initiation.

  • In-life Monitoring: Record body weight and food consumption weekly. Perform daily clinical observations for any signs of toxicity.

  • Clinical Pathology: Collect blood samples at baseline and at predetermined intervals (e.g., 4, 13, and 23 weeks) for hematology and serum chemistry analysis. Place animals in metabolic cages for urinalysis at the same time points.

  • Ophthalmic Examination: Conduct ophthalmic examinations at the beginning and end of the study to check for lens opacities.

  • Necropsy and Histopathology: At the end of the 23-week study period, perform a complete necropsy, including organ weight measurements. Collect a comprehensive set of tissues for histopathological evaluation.

Visualizations

Experimental_Workflow_Cataract_Induction cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase animal_selection Animal Selection & Acclimation baseline_exam Baseline Ophthalmic & Physical Exam animal_selection->baseline_exam baseline_blood Baseline Blood Collection baseline_exam->baseline_blood dosing Daily Oral Dosing (this compound or Vehicle) baseline_blood->dosing monitoring Daily Clinical Observation Weekly Ophthalmic Exam Periodic Blood Collection dosing->monitoring necropsy Necropsy monitoring->necropsy histopathology Histopathology of Eyes necropsy->histopathology

Caption: Workflow for Investigating this compound-Induced Cataracts in Animal Models.

Signaling_Pathway_Sulfonamide_Hypersensitivity cluster_drug_metabolism Drug Metabolism cluster_immune_response Immune Response cluster_outcomes Clinical Manifestations sulfonamide Sulfonamide (e.g., this compound) metabolites Reactive Metabolites sulfonamide->metabolites Metabolic Activation haptenation Haptenation: Metabolites bind to endogenous proteins metabolites->haptenation apc Antigen Presenting Cell (APC) haptenation->apc Uptake & Processing t_cell T-Cell Activation apc->t_cell Antigen Presentation cytokines Cytokine Release (e.g., IFN-γ, TNF-α) t_cell->cytokines Activation & Proliferation inflammation Tissue Damage & Inflammation cytokines->inflammation skin_rash Skin Rash inflammation->skin_rash fever Fever inflammation->fever arthropathy Arthropathy inflammation->arthropathy blood_dyscrasias Blood Dyscrasias inflammation->blood_dyscrasias

Caption: Proposed Signaling Pathway for Sulfonamide-Induced Hypersensitivity Reactions.

References

Technical Support Center: Sulfaethoxypyridazine Interference in Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of sulfaethoxypyridazine in laboratory assays. The following information is intended to aid in troubleshooting unexpected results and to provide a deeper understanding of the analytical challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays might it interfere?

This compound is a sulfonamide antibiotic.[1] Due to its chemical structure, which is shared by other sulfonamides, it has the potential to interfere with laboratory assays, particularly competitive immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) designed for the detection of sulfonamides as a class.[2][3] Interference is also possible in other analytical methods, though less commonly reported.

Q2: What is the primary mechanism of this compound interference in immunoassays?

The most common mechanism of interference is cross-reactivity .[4] In competitive immunoassays for sulfonamide detection, antibodies are designed to recognize the common structural features of the sulfonamide family. This compound, sharing this core structure, can bind to the antibodies used in the assay, even if the assay is not specifically designed for its detection. This leads to a false-positive or an inaccurate quantitative result.[5]

Q3: My sulfonamide immunoassay is showing a positive result, but I don't expect this compound to be present. What should I do?

All positive results from a screening immunoassay should be considered presumptive.[6] It is crucial to confirm the presence and identity of the specific sulfonamide using a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These methods separate the different sulfonamides before detection, allowing for accurate identification and quantification.

Q4: Can this compound interfere with assays other than immunoassays?

While less documented, interference in other assay types is theoretically possible. For instance, high concentrations of this compound or its metabolites could potentially interfere with certain enzymatic or colorimetric assays through non-specific interactions or by affecting reaction kinetics. However, immunoassay cross-reactivity is the most significant and widely recognized interference concern.

Q5: Are there immunoassays that are specific to this compound and not the whole sulfonamide class?

Developing antibodies with high specificity to a single sulfonamide is challenging due to the conserved chemical structure across the family.[2] Most commercially available sulfonamide immunoassays are designed for broad-spectrum screening. For specific quantification of this compound, chromatographic methods like HPLC or LC-MS/MS are the recommended approach.[7][8]

Troubleshooting Guide

This guide is designed to help you troubleshoot potential interference from this compound in your laboratory assays, particularly in competitive ELISA for sulfonamide screening.

Issue 1: Unexpected Positive Result in a Sulfonamide Screening Immunoassay

Possible Cause: Cross-reactivity of this compound or another structurally related sulfonamide with the assay antibodies.

Troubleshooting Steps:

  • Review the Assay's Cross-Reactivity Profile: Consult the package insert or technical datasheet for the immunoassay kit you are using. This document should provide a table of cross-reactivity with various sulfonamides. Note that not all sulfonamides may be listed.

  • Confirm with a Specific Method: As mentioned in the FAQs, it is essential to confirm the result using a more specific method like HPLC or LC-MS/MS. This will definitively identify the compound(s) present in the sample.

  • Analyze a Standard of this compound: If you suspect the presence of this compound, analyze a certified reference standard of the compound using your immunoassay to determine its cross-reactivity firsthand.

  • Sample Dilution: Analyze serial dilutions of your sample. If the interference is due to a high concentration of a cross-reactant, dilution may bring the concentration into a range where the interference is minimized, though this may also dilute the analyte of interest.

Issue 2: Inconsistent or Non-Reproducible Results in a Sulfonamide Immunoassay

Possible Cause: Matrix effects, in addition to potential cross-reactivity, can lead to inconsistent results. The "matrix" refers to all the other components in your sample besides the analyte of interest.[9]

Troubleshooting Steps:

  • Assess for Matrix Effects: Perform a spike and recovery experiment. Add a known amount of a sulfonamide standard (ideally the one the assay is calibrated for) to your sample matrix and a clean buffer. A significant difference in the recovery between the two suggests a matrix effect.[10]

  • Sample Preparation: Employ a sample clean-up procedure to remove interfering substances from the matrix. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a matrix that is as similar as possible to your samples. This can help to compensate for matrix effects.

Data Presentation

The following table summarizes the cross-reactivity of various sulfonamides, including those structurally similar to this compound, in a commercially available competitive ELISA for the detection of sulfonamides. The data is presented as a percentage of the cross-reactivity of the primary target analyte of the assay.

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamethoxypyridazine 1.7
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
Sulfathiazole7
Sulfamethizole5.3
N4-acetyl-sulfadiazine35
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Data adapted from a representative commercial multi-sulfonamide ELISA kit manual.[1] Cross-reactivity for this compound is not explicitly stated in this particular kit, but data for the structurally similar sulfamethoxypyridazine is included.

Experimental Protocols

Key Experiment: Competitive ELISA for Sulfonamide Screening

This protocol provides a general methodology for a competitive ELISA. Note: Always refer to the specific instructions provided with your commercial ELISA kit.

Principle:

This is a competitive immunoassay. The wells of a microtiter plate are coated with antibodies specific to sulfonamides. When the sample and a sulfonamide-enzyme conjugate are added to the wells, the sulfonamide in the sample and the sulfonamide-enzyme conjugate compete for binding to the antibodies. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme of the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of sulfonamides in the sample.

Materials:

  • Sulfonamide ELISA kit (containing antibody-coated microtiter plate, sulfonamide-enzyme conjugate, standards, wash buffer concentrate, substrate, and stop solution)

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microtiter plate reader capable of reading absorbance at 450 nm

  • Vortex mixer

  • Timer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit instructions. This typically involves diluting the wash buffer and reconstituting any lyophilized components. Allow all reagents to come to room temperature before use.

  • Standard and Sample Addition:

    • Add a specific volume (e.g., 50 µL) of each standard and sample into the appropriate wells of the microtiter plate.

  • Conjugate Addition:

    • Add a specific volume (e.g., 50 µL) of the sulfonamide-enzyme conjugate to each well.

  • Incubation:

    • Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at a specified temperature (e.g., room temperature).

  • Washing:

    • After incubation, decant the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the diluted wash buffer. Ensure to remove all residual liquid after the final wash.

  • Substrate Addition:

    • Add a specific volume (e.g., 100 µL) of the substrate solution to each well.

  • Color Development:

    • Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature in the dark.

  • Stopping the Reaction:

    • Add a specific volume (e.g., 50 µL) of the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a microtiter plate reader within a specified time (e.g., 15 minutes) after adding the stop solution.

Data Analysis:

  • Calculate the average absorbance for each set of standards and samples.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_analysis Analysis cluster_conclusion Conclusion Start Unexpected Positive Sulfonamide Immunoassay Result Check_Kit_Insert Review Assay Cross-Reactivity Data Start->Check_Kit_Insert Step 1 Confirm_Method Confirm with Specific Method (HPLC, LC-MS/MS) Check_Kit_Insert->Confirm_Method Step 2 Positive_Confirmation Positive Confirmation Confirm_Method->Positive_Confirmation If analyte detected Negative_Confirmation Negative Confirmation Confirm_Method->Negative_Confirmation If analyte not detected Result_Valid Result is Valid: Specific Sulfonamide Present Positive_Confirmation->Result_Valid Result_False_Positive Result is a False Positive: Interference Likely Negative_Confirmation->Result_False_Positive

Caption: Troubleshooting workflow for an unexpected positive sulfonamide immunoassay result.

Competitive_ELISA_Principle cluster_well Microtiter Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_detection Detection Antibody Antibody Coated Well Sample_SA Sulfonamide in Sample Binding_Site Sample_SA->Binding_Site Enzyme_Conjugate Sulfonamide-Enzyme Conjugate Enzyme_Conjugate->Binding_Site Substrate Substrate Enzyme_Conjugate->Substrate Enzyme reacts with Color_Development Color Development (Inverse to Sample Concentration) Substrate->Color_Development

Caption: Principle of a competitive ELISA for sulfonamide detection.

References

stability of sulfaethoxypyridazine in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of sulfaethoxypyridazine under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C to ensure its stability for at least four years.[1] For shorter periods, storage at 2-8°C in a tightly closed container, protected from light and moisture, is also acceptable.[2] The compound is known to be light-sensitive.[2]

Q2: How stable is this compound in solution?

Once prepared in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[3][4]

Q3: What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), non-optimal pH conditions in solution, high temperatures, and humidity.[2][5][6][7] Forced degradation studies often employ stress conditions such as acid and base hydrolysis, oxidation, and thermal stress to identify potential degradation products.[8]

Q4: What are the known degradation pathways for this compound?

Under photolytic conditions, the degradation of this compound can occur through several pathways, including:

  • Hydroxylation of the aromatic ring

  • Extrusion of SO2

  • Oxidation of the amino group (-NH2)

  • Cleavage of the N-S bond[5]

Q5: Is this compound stable in the solid state at room temperature?

Yes, studies have shown that this compound, as part of a combination drug product, is stable in the solid state for at least 135 days at 25±2°C and 60±5% relative humidity when protected from light.[6] While this indicates good stability, it is still recommended to follow the specified long-term storage conditions for the pure substance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram during stability analysis. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light protection) of your sample. 2. Prepare fresh standards and samples. 3. Ensure the mobile phase and diluents are not contributing to degradation.
Loss of potency in the this compound standard solution. Repeated freeze-thaw cycles or prolonged storage at an inappropriate temperature.1. Aliquot standard solutions after preparation to avoid multiple freeze-thaw cycles.[3][4] 2. Store aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[3][4]
Inconsistent results in forced degradation studies. Stress conditions are either too harsh or not stringent enough.1. Aim for a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9] 2. Optimize the concentration of the stressor (e.g., acid, base, oxidizing agent) and the duration of exposure.
Precipitation of this compound in aqueous solutions. The pH of the solution may be near the pKa of this compound, where it has its lowest solubility.1. Adjust the pH of the solution. This compound has two pKa values (pKa1 = 2.2 and pKa2 = 7.2) and exists in cationic, neutral, and anionic forms depending on the pH.[5] 2. Consider using a co-solvent if compatible with your experimental design.

Stability Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Notes Reference
Solid-20°C≥ 4 years-[1]
Solid2-8°CShort-termTightly closed, dry, light-sensitive.[2]
In Solvent-80°CUp to 6 monthsAliquot to prevent freeze-thaw cycles.[3][4]
In Solvent-20°CUp to 1 monthAliquot to prevent freeze-thaw cycles.[3][4]

Table 2: Summary of Stability Under Stress Conditions (Forced Degradation)

Stress Condition Observation Key Degradation Pathways Reference
Photolytic (UV light) Degradation occurs, though it is slower compared to some other sulfonamides.Hydroxylation, SO2 extrusion, NH2 oxidation, N-S bond cleavage.[5]
Acidic/Basic Hydrolysis Degradation is pH-dependent. More efficient under weakly acidic or alkaline conditions.Hydrolysis of the sulfonamide bond.[5]
Thermal Stable in solid form at 25°C for an extended period when protected from light and humidity.-[6]
Oxidative Susceptible to oxidation.Oxidation of the amino group.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
  • Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
  • Thermal Degradation (Solid): Expose the solid powder to dry heat (e.g., 105°C) for a specified period. Then, dissolve in the solvent for analysis.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified period. A control sample should be kept in the dark.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method. A common method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
  • Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.
  • Identify and quantify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[12]

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. The pH of the buffer can be adjusted to optimize the separation.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of this compound (around 254 nm).[13]

2. Method Development and Optimization:

  • Inject a mixture of the non-degraded this compound and the samples from the forced degradation study.
  • Optimize the mobile phase composition, pH, and gradient (if applicable) to achieve adequate resolution between the parent drug and all degradation products.
  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

3. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid/Solution) prep->thermal photo Photolytic Stress (UV/Sunlight) prep->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Calculate % Degradation hplc->degradation pathways Identify Degradation Products & Pathways hplc->pathways

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Environmental Factors cluster_stability Stability Outcome cluster_degradation Degradation Temp Temperature Degradation Chemical Degradation Temp->Degradation Humidity Humidity Humidity->Degradation Light Light Light->Degradation pH pH (in solution) pH->Degradation Stability This compound Stability Degradation->Stability negatively impacts

Caption: Factors influencing the chemical stability of this compound.

References

Technical Support Center: Managing Sulfaethoxypyridazine-Induced Crystalluria in Canines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for sulfaethoxypyridazine-induced crystalluria in canine subjects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced crystalluria?

A1: this compound is a sulfonamide antibiotic.[1][2] Crystalluria is the formation of drug crystals within the urine, which can occur when the concentration of this compound and its metabolites exceeds their solubility in the canine urinary tract.[1] While not common in veterinary medicine, it is a potential adverse effect of sulfonamide therapy.[1][3]

Q2: What is the primary mechanism behind this compound crystal formation in canine urine?

A2: The primary mechanism is the precipitation of the drug and its metabolites due to supersaturation in the urine.[1] This is significantly influenced by two main factors:

  • Urine pH: this compound and its metabolites are generally less soluble in acidic urine. As the urine pH decreases, the risk of crystal formation increases.[1] Conversely, alkalinization of the urine enhances their solubility.[1]

  • Urine Concentration: Dehydration or insufficient fluid intake leads to more concentrated urine, increasing the likelihood that the drug concentration will exceed its solubility threshold, leading to crystal precipitation.

Q3: Are canine subjects particularly susceptible to sulfonamide-induced crystalluria?

A3: Canines have a noted deficiency in the N-acetylation metabolic pathway for sulfonamides.[1] While acetylated metabolites of some sulfonamides are less soluble than the parent compound, the impact of this specific metabolic difference on this compound crystalluria in dogs requires further investigation. However, any condition that leads to acidic and concentrated urine can increase the risk in canines.

Q4: What are the clinical signs of this compound-induced crystalluria in canines?

A4: Clinical signs can range from asymptomatic to severe urinary tract issues. Researchers should monitor for:

  • Hematuria (blood in the urine)

  • Stranguria (straining to urinate)

  • Pollakiuria (frequent urination)

  • Dysuria (painful urination)

  • In cases of severe crystal aggregation, urinary obstruction is possible.

Q5: How can this compound-induced crystalluria be prevented?

A5: Prophylactic measures are centered on maintaining dilute and alkaline urine:

  • Hydration: Ensure canine subjects have constant access to fresh water to promote diuresis and dilute the urine.

  • Urinary Alkalinization: This can be achieved through dietary modifications or the administration of alkalinizing agents. Monitoring urine pH is crucial.

Troubleshooting Guides

Issue: Crystals are observed in the urine of a canine subject treated with this compound.

Potential Cause Troubleshooting Steps
Acidic Urine 1. Immediately measure the urine pH. 2. If acidic (typically below 7.0), initiate urinary alkalinization protocols. 3. Re-evaluate urine pH at regular intervals to ensure it remains in the target alkaline range.
Dehydration/Insufficient Fluid Intake 1. Assess the subject's hydration status. 2. Ensure ad libitum access to fresh water. 3. If necessary, administer supplemental fluids as per veterinary guidance.
Dosage Too High 1. Review the current dosage of this compound. 2. Consult veterinary pharmacological resources to ensure the dosage is within the established therapeutic range for canines. 3. Consider if a dose reduction is warranted, balancing therapeutic efficacy with the risk of crystalluria.

Experimental Protocols

Protocol 1: Prophylactic Urinary Alkalinization

This protocol is designed to mitigate the risk of crystalluria when administering this compound to canine subjects.

Materials:

  • Sodium bicarbonate (pharmaceutical grade)

  • Urine pH test strips or a calibrated pH meter

  • Deionized water

  • Calibrated scale

Procedure:

  • Baseline Urine pH: Prior to the first dose of this compound, collect a urine sample and measure the baseline pH.

  • Alkalinizing Agent Administration:

    • Based on veterinary consultation, an initial oral dose of sodium bicarbonate (typically ranging from 25-50 mg/kg) can be administered.

    • The dose should be adjusted based on urine pH monitoring.

  • Urine pH Monitoring:

    • Collect and measure urine pH at 4, 8, and 12 hours after the initial dose of the alkalinizing agent.

    • The target urine pH should be maintained between 7.0 and 8.0.

    • Adjust the dosage and frequency of the alkalinizing agent as needed to maintain the target pH.

  • Hydration: Ensure the canine subject has unrestricted access to fresh drinking water throughout the study period.

Protocol 2: Quantification of Urinary Crystals

This protocol provides a method for quantifying the extent of crystalluria.

Materials:

  • Microscope with a calibrated eyepiece graticule

  • Centrifuge

  • Conical centrifuge tubes (15 mL)

  • Pipettes

  • Glass microscope slides and coverslips

  • Hemocytometer (optional, for more precise counting)

Procedure:

  • Urine Collection: Collect a fresh, mid-stream urine sample.

  • Sample Preparation:

    • Gently mix the urine sample to ensure homogeneity.

    • Transfer a standardized volume (e.g., 5 mL) to a conical centrifuge tube.

    • Centrifuge at a low speed (e.g., 1500-2000 rpm) for 5 minutes.

    • Decant the supernatant, leaving a standardized volume of sediment (e.g., 0.5 mL).

    • Resuspend the sediment by gentle flicking.

  • Microscopic Examination:

    • Place a drop of the resuspended sediment onto a clean microscope slide and apply a coverslip.

    • Examine under low power (10x) and high power (40x) magnification.

    • Identify crystals based on their morphology. This compound crystals may appear as sheaves of needles or other characteristic shapes.

  • Quantification:

    • Semi-quantitative: Estimate the number of crystals per high-power field (HPF) and categorize as rare, few, moderate, or many.

    • Quantitative (using Hemocytometer): Load the resuspended sediment into a hemocytometer and count the number of crystals in a defined area to calculate crystals per microliter.

Data Presentation

Table 1: Urine pH Monitoring in a Canine Subject Receiving this compound

Time PointUrine pH (with alkalinization)Urine pH (control - no alkalinization)
Baseline6.56.4
4 hours post-dose7.26.2
8 hours post-dose7.56.1
12 hours post-dose7.36.3
24 hours post-dose7.16.4

Table 2: Semi-Quantitative Analysis of Crystalluria

Subject IDTreatment GroupUrine pHCrystal Count per HPF (Average)Crystalluria Grade
C-001This compound + Alkalinization7.4<1Rare
C-002This compound (no alkalinization)6.215-20Moderate
C-003Control (Placebo)6.50None

Visualizations

cluster_0 Factors Influencing this compound Crystalluria A This compound Administration B Increased Drug Concentration in Urine A->B E Crystalluria B->E C Acidic Urine (Low pH) D Decreased Drug Solubility C->D D->E

Caption: Factors leading to this compound crystalluria.

cluster_1 Experimental Workflow for Crystalluria Prevention Start Initiate this compound Study Step1 Administer Prophylactic Urinary Alkalinizer Start->Step1 Step2 Ensure Adequate Hydration Start->Step2 Step3 Monitor Urine pH and Adjust Alkalinizer Dose Step1->Step3 Step4 Regularly Perform Urinalysis for Crystal Detection Step2->Step4 Step3->Step4 End Successful Prevention of Crystalluria Step4->End

Caption: Workflow for preventing this compound crystalluria.

References

Technical Support Center: Troubleshooting Poor Bioavailability of Sulfaethoxypyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the poor bioavailability of sulfaethoxypyridazine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sulfonamide antibiotic.[1][2] Its therapeutic efficacy is often limited by poor oral bioavailability, which can be attributed to its physicochemical properties, such as low aqueous solubility.

Q2: What are the key physicochemical properties of this compound that influence its bioavailability?

PropertyValueImplication for Bioavailability
Molecular Formula C₁₂H₁₄N₄O₃S-
Molecular Weight 294.33 g/mol [1]Larger molecules may have slower diffusion across membranes.
LogP (computed) 0.7[1]Indicates moderate lipophilicity. While some lipophilicity is required for membrane permeation, very high or low values can hinder absorption.
Aqueous Solubility Poorly soluble (estimated)Low solubility in gastrointestinal fluids is a primary reason for poor absorption and bioavailability. For instance, the related compound sulfamethoxypyridazine has a water solubility of 579.5 mg/L at 25°C.[3]
pKa (estimated) The pKa of the sulfonamide group in similar compounds typically ranges from 6 to 8.[4][5]The ionization state of the drug, which is pH-dependent, significantly affects its solubility and permeability across the gastrointestinal tract.
Solubility in Organic Solvents Sparingly soluble in DMSO (1-10 mg/mL)[2]Provides information for in vitro assay preparation.

Q3: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Given its presumed low solubility and potentially moderate permeability, this compound is likely a BCS Class II or Class IV compound.

  • BCS Class II: High permeability, low solubility. Bioavailability is limited by the dissolution rate.

  • BCS Class IV: Low permeability, low solubility. Bioavailability is a significant challenge due to both poor dissolution and poor permeation.

Q4: What are the primary metabolic pathways for this compound?

A4: The primary metabolic pathways for sulfonamides, including likely pathways for this compound, are N-acetylation and oxidation via cytochrome P450 (CYP) enzymes.

  • N-acetylation: The amino group of the sulfonamide is acetylated, a reaction catalyzed by N-acetyltransferase 2 (NAT2).[6]

  • Oxidation: The molecule can undergo hydroxylation and other oxidative reactions mediated by hepatic CYP enzymes. While the specific isozymes involved in this compound metabolism are not definitively identified, CYP2C9 and CYP3A4 are commonly involved in the metabolism of many drugs.[7][8][9][10]

Troubleshooting Guides

Issue 1: Low drug concentration in plasma during in vivo pharmacokinetic studies.

This is a common manifestation of poor bioavailability. The following troubleshooting workflow can help identify the root cause.

Troubleshooting_Low_Plasma_Concentration Start Low Plasma Concentration Observed Check_Solubility Is the drug fully dissolved in the dosing vehicle? Start->Check_Solubility Check_Permeability Is intestinal permeability a limiting factor? Check_Solubility->Check_Permeability Yes Improve_Solubility Improve Solubility: - Particle size reduction - Formulation strategies (solid dispersion, nanoparticles, etc.) Check_Solubility->Improve_Solubility No Check_Metabolism Is the drug rapidly metabolized (first-pass effect)? Check_Permeability->Check_Metabolism No Assess_Permeability Assess Permeability: - Caco-2 assay - PAMPA Check_Permeability->Assess_Permeability Yes Assess_Metabolism Assess Metabolism: - In vitro metabolism studies (microsomes, hepatocytes) - Identify metabolizing enzymes Check_Metabolism->Assess_Metabolism Yes End Optimized Bioavailability Check_Metabolism->End No Improve_Solubility->End Assess_Permeability->End Assess_Metabolism->End

Caption: Troubleshooting workflow for low plasma concentrations.

Issue 2: High variability in bioavailability between experimental subjects.

High inter-subject variability can obscure the true pharmacokinetic profile of a drug.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Differences in Gastrointestinal Physiology - Standardize feeding protocols (e.g., fasting overnight before dosing).- Use animals of the same age and sex.
Genetic Polymorphisms in Metabolic Enzymes - If significant variability persists, consider phenotyping or genotyping for key metabolic enzymes like NAT2.
Inconsistent Dosing - Ensure accurate and consistent administration of the drug formulation.

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Cell Assay

This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment:

    • The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (B) side, representing the blood, at various time points.

    • For efflux studies, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 21 days to differentiate Seed_Cells->Culture_Cells Check_Integrity Verify monolayer integrity (TEER) Culture_Cells->Check_Integrity Add_Compound Add this compound to apical side Check_Integrity->Add_Compound Incubate Incubate and collect samples from basolateral side Add_Compound->Incubate Quantify Quantify compound concentration (LC-MS/MS) Incubate->Quantify Calculate_Papp Calculate Papp value Quantify->Calculate_Papp

Caption: Caco-2 permeability assay workflow.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate passive permeability.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup:

    • The donor plate wells are filled with a solution of the test compound.

    • The acceptor plate wells are filled with a buffer solution.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

  • Incubation: The sandwich is incubated to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured.

  • Data Analysis: The permeability coefficient is calculated.

PAMPA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coat_Plate Coat filter plate with lipid solution Prepare_Solutions Prepare donor (drug) and acceptor (buffer) solutions Coat_Plate->Prepare_Solutions Assemble_Sandwich Assemble donor and acceptor plates Prepare_Solutions->Assemble_Sandwich Incubate Incubate for permeation Assemble_Sandwich->Incubate Measure_Concentration Measure drug concentration in both plates Incubate->Measure_Concentration Calculate_Permeability Calculate permeability coefficient Measure_Concentration->Calculate_Permeability

Caption: PAMPA experimental workflow.

In Vivo Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a living organism.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

  • Dosing:

    • Oral Administration: this compound is administered via oral gavage.

    • Intravenous Administration (for bioavailability calculation): A separate group of rats receives the drug via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • F (%): Absolute bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Strategies to Improve Bioavailability

For a BCS Class II or IV compound like this compound, formulation strategies are key to improving bioavailability.

Bioavailability_Enhancement_Strategies cluster_solubility Solubility Enhancement Techniques cluster_permeability Permeability Enhancement Techniques Poor_Bioavailability Poor Bioavailability of this compound Solubility_Enhancement Solubility Enhancement Poor_Bioavailability->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement Poor_Bioavailability->Permeability_Enhancement Solid_Dispersion Solid Dispersion Solubility_Enhancement->Solid_Dispersion Nanoparticles Nanoparticles Solubility_Enhancement->Nanoparticles Cyclodextrin Cyclodextrin Complexation Solubility_Enhancement->Cyclodextrin Permeation_Enhancers Use of Permeation Enhancers Permeability_Enhancement->Permeation_Enhancers Lipid_Formulations Lipid-Based Formulations (e.g., SEDDS) Permeability_Enhancement->Lipid_Formulations Improved_Bioavailability Improved Bioavailability Solid_Dispersion->Improved_Bioavailability Nanoparticles->Improved_Bioavailability Cyclodextrin->Improved_Bioavailability Permeation_Enhancers->Improved_Bioavailability Lipid_Formulations->Improved_Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[11]

  • Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.[12][13]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can improve its aqueous solubility.[11]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[11][14]

Metabolic Pathway of this compound

The metabolism of this compound primarily involves two phases of reactions.

Metabolic_Pathway cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation This compound This compound CYP450 Cytochrome P450 (e.g., CYP2C9, CYP3A4) This compound->CYP450 Oxidation NAT2 N-acetyltransferase 2 (NAT2) This compound->NAT2 N-acetylation Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) CYP450->Oxidized_Metabolite Excretion Excretion (Urine) Oxidized_Metabolite->Excretion Acetylated_Metabolite N-acetylated Metabolite NAT2->Acetylated_Metabolite Acetylated_Metabolite->Excretion

Caption: Postulated metabolic pathway of this compound.

References

Technical Support Center: Sulfaethoxypyridazine Residue Analysis in Milk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of methods for analyzing sulfaethoxypyridazine residues in milk.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during experimental procedures.

Question: Why am I observing low recovery of this compound from my milk samples?

Answer:

Low recovery can stem from several factors related to the sample preparation and extraction process.

  • Inefficient Extraction Solvent: The choice of solvent is critical. While acetonitrile is common, its combination with other solvents like ethyl acetate (e.g., a 6:4 v/v mixture) has been shown to improve extraction efficiency.[1]

  • Suboptimal pH: The pH of the sample and extraction solvent can influence the solubility and stability of this compound. Ensure the pH is controlled, as acidic conditions are often used to improve the extraction of sulfonamides.

  • Loss During Cleanup: Solid-Phase Extraction (SPE) is a common cleanup step, but some sorbents can lead to the loss of the target analyte.[2] Consider alternative cleanup methods like dispersive SPE (d-SPE) used in QuEChERS protocols or ensure the SPE sorbent and elution solvent are optimized for sulfonamides. For instance, some methods have omitted the SPE cleanup step entirely to simplify the process and reduce costs without compromising recovery.[3]

  • Incomplete Protein Precipitation: Milk's high protein content can interfere with extraction.[1] Ensure complete protein precipitation, typically by using an appropriate amount of acidified acetonitrile, followed by vigorous vortexing and centrifugation.

  • Fat Removal Issues: The high lipid content in milk can interfere with the analysis. A defatting step, often using n-hexane, is crucial after the initial extraction to remove lipids that can trap the analyte and affect downstream analysis.[1]

Question: My results show significant matrix effects, particularly ion suppression in LC-MS/MS. How can I mitigate this?

Answer:

Matrix effects are a common challenge in complex matrices like milk, where co-eluting endogenous components can interfere with the ionization of the target analyte.[1][4]

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often includes a dispersive solid-phase extraction (d-SPE) step with sorbents like C18 and PSA, is effective for this purpose.[2][5]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank milk extract that has been subjected to the same sample preparation procedure.[1] This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Employ Isotope-Labeled Internal Standards: The use of an isotopically labeled internal standard (e.g., this compound-d4) is the most effective way to correct for matrix effects and variations in recovery.[1] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on the ion source.

Question: What is causing poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) for this compound?

Answer:

Poor peak shape can be attributed to issues with the analytical column, mobile phase, or interactions with the LC system.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. Adding a modifier like formic acid (typically 0.1%) to the aqueous mobile phase can improve peak shape by ensuring consistent protonation of the analyte.[6]

  • Column Contamination: Milk matrix components can build up on the column, leading to active sites that cause peak tailing. Use a guard column and ensure adequate sample cleanup to protect the analytical column. Regular column flushing can also help.

  • Column Choice: Ensure you are using an appropriate column. C18 columns are widely used, but different brands and specifications can yield different results. Superficially porous columns can offer high efficiency with lower backpressure.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase or metal components of the LC system can cause peak tailing. Using a column with high-purity silica and end-capping can minimize these effects.

Question: My method has low sensitivity, and the Limit of Detection (LOD) is too high. How can I improve it?

Answer:

Improving sensitivity requires optimizing both the sample preparation and the instrumental analysis.

  • Increase Sample Volume/Concentration: Concentrate the final extract to a smaller volume to increase the analyte concentration. This is often done by evaporating the solvent under a gentle stream of nitrogen and reconstituting the residue in a smaller volume of mobile phase.[1][2]

  • Optimize MS/MS Parameters: Fine-tune the mass spectrometer's parameters, including collision energy and fragmentor voltage, for this compound. Use Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]

  • Enhance Ionization: Ensure the mobile phase composition and pH are optimal for the electrospray ionization (ESI) of this compound. Using acetonitrile over methanol in the mobile phase has been shown to improve ionization efficiency for some drugs.[2]

  • Reduce Background Noise: A cleaner sample extract, achieved through methods like d-SPE or SPE, will result in lower background noise and improved signal-to-noise ratio, effectively lowering the LOD.

Frequently Asked Questions (FAQs)

Question: Which sample preparation method is better for milk: QuEChERS or traditional Solid-Phase Extraction (SPE)?

Answer:

Both QuEChERS and SPE are widely used and effective, but they have different advantages.

  • QuEChERS: This method is generally faster, requires less solvent, and is often cheaper.[2][7] It involves a liquid-liquid extraction with acetonitrile followed by a salting-out step and cleanup using d-SPE.[3] It is highly effective for multi-residue analysis and has been successfully applied to sulfonamides in milk.[2][4]

  • Solid-Phase Extraction (SPE): SPE can provide a very clean extract, which is beneficial for reducing matrix effects and protecting the analytical instrument.[3][8] However, it can be more time-consuming and requires careful optimization of the sorbent, washing steps, and elution solvent to prevent analyte loss.[2]

For routine monitoring of a large number of samples, the speed and simplicity of the QuEChERS method are often advantageous. For methods requiring the lowest possible detection limits, the superior cleanup of a well-optimized SPE protocol might be preferred.

Question: What are the key validation parameters I need to assess for my analytical method according to regulatory guidelines?

Answer:

Method validation should be performed according to guidelines such as those from the European Union (Commission Decision 2002/657/EC) or the FDA.[6][9] Key parameters include:

  • Linearity: Assess the relationship between concentration and instrument response over a defined range.[1][10]

  • Accuracy (Recovery): Determine the closeness of the measured value to the true value by analyzing spiked blank samples at multiple concentration levels (e.g., 0.5x, 1x, and 1.5x the Maximum Residue Limit, MRL).[6]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD), this measures the agreement between repeated measurements under the same (repeatability) and different (reproducibility) conditions.[6][10]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[1][4]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[1][4]

  • Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample.[6]

  • Decision Limit (CCα) and Detection Capability (CCβ): These are statistical parameters defined in Commission Decision 2002/657/EC to ensure reliable detection of residues around the MRL.[6][9]

Question: Can I use HPLC with UV detection instead of LC-MS/MS for this compound analysis in milk?

Answer:

Yes, HPLC with UV or a diode-array detector (DAD) is a viable method for determining this compound residues in milk.[6][11] However, it has some limitations compared to LC-MS/MS:

  • Sensitivity: LC-MS/MS is significantly more sensitive, allowing for lower detection and quantification limits.[1]

  • Selectivity: LC-MS/MS is more selective due to the use of mass filtering (MRM), which reduces the likelihood of interference from other matrix components. HPLC-UV may be more susceptible to false positives from co-eluting compounds that absorb at the same wavelength.[1]

  • Confirmation: LC-MS/MS provides structural information through fragmentation patterns, offering a higher degree of confidence in the identification of the analyte.

HPLC-UV can be a cost-effective choice for routine screening if the required detection limits are within its capabilities and if potential interferences are well-characterized. However, for confirmatory analysis and trace-level detection, LC-MS/MS is the preferred technique.[1][12]

Data Presentation

Table 1: Performance of a Validated HPLC-DAD Method for Sulfonamides in Milk[6]
AnalyteSpiking Levels (µg/kg)Mean Recovery (%)RSD (%)CCα (µg/kg)CCβ (µg/kg)
This compound (SMPZ) 50 (0.5x MRL)108.4< 8.8101.61 - 106.84105.64 - 119.01
100 (1x MRL)95.3< 8.8
150 (1.5x MRL)101.2< 8.8

MRL: Maximum Residue Limit (100 µg/kg for total sulfonamides) CCα: Decision Limit; CCβ: Detection Capability

Table 2: Performance of LC-MS/MS Methods for Sulfonamides in Milk
ReferenceMethod HighlightsAnalyte(s)Recovery (%)LOQ
[1]ID-LC-MS/MS, LLE with ACN:EA14 Sulfonamides91 - 114Not specified
[13]LC-MS/MS, ACN precipitation9 Sulfonamides≥ 93Not specified
[2]UPLC-MS/MS, QuEChERS103 Vet Drugs> 600.1 - 5 µg/kg
[4]UHPLC-MS/MS, modified QuEChERS31 Sulfonamides85 - 1091 - 19 ng/g

ID-LC-MS/MS: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry; LLE: Liquid-Liquid Extraction; ACN: Acetonitrile; EA: Ethyl Acetate

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a synthesized procedure based on common QuEChERS methods for veterinary drug residue analysis in milk.[2][4]

  • Sample Weighing: Accurately weigh 5.0 g of a liquid milk sample into a 50 mL centrifuge tube.

  • Internal Standard: Add an appropriate volume of the internal standard solution (e.g., isotopically labeled this compound).

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube.

  • Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate).

  • Shaking & Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing d-SPE sorbents (e.g., 150 mg C18 and 900 mg anhydrous MgSO₄).

  • Vortex & Centrifugation: Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation: Transfer an aliquot of the cleaned extract, evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase. Filter through a 0.22 µm syringe filter into an LC vial for analysis.[2]

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for the analysis of this compound.

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[2][6]

    • B: Acetonitrile.[2]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound (m/z 281.1).

    • Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 156.0, m/z 92.0). The most intense transition is used for quantification.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh 5g Milk Sample IS 2. Add Internal Standard Sample->IS Extract 3. Add Acetonitrile & Salts (QuEChERS) IS->Extract Shake 4. Shake & Centrifuge Extract->Shake dSPE 5. Dispersive SPE Cleanup Shake->dSPE Evap 6. Evaporate & Reconstitute dSPE->Evap Inject 7. Inject into LC-MS/MS Evap->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification vs. Calibrators Integrate->Quantify Report 12. Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis in milk.

G start Problem Observed: Low Analyte Recovery cause1 Is the extraction solvent optimal? start->cause1 sol1 Solution: Test solvent mixtures (e.g., ACN:Ethyl Acetate). Ensure proper pH. cause1->sol1 No cause2 Is the cleanup step causing analyte loss? cause1->cause2 Yes end_node Re-validate and analyze sample sol1->end_node sol2 Solution: Validate SPE sorbent and elution. Consider d-SPE (QuEChERS) or alternative cleanup. cause2->sol2 Yes cause3 Is protein/fat removal incomplete? cause2->cause3 No sol2->end_node sol3 Solution: Ensure sufficient precipitating agent. Incorporate a hexane defatting step. cause3->sol3 Yes cause3->end_node No sol3->end_node

Caption: Troubleshooting flowchart for low analyte recovery.

References

Validation & Comparative

A Comparative Analysis of Sulfaethoxypyridazine and Sulfamethazine for Veterinary Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent sulfonamide antimicrobials, sulfaethoxypyridazine and sulfamethazine. Both agents are utilized in veterinary medicine to combat a range of bacterial infections. This document synthesizes available experimental data to facilitate an objective assessment of their relative performance, focusing on their mechanism of action, in vitro efficacy against key veterinary pathogens, and pharmacokinetic profiles.

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and sulfamethazine are synthetic antimicrobial agents belonging to the sulfonamide class. Their mechanism of action is centered on the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for bacteria in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential component for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, these sulfonamides block the folic acid synthesis pathway in susceptible bacteria. This bacteriostatic action ultimately inhibits bacterial growth and replication.

Sulfonamide Mechanism of Action PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Incorporation Tetrahydrofolic_acid Tetrahydrofolic Acid (Folic Acid) Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Essential for Sulfonamides This compound Sulfamethazine Sulfonamides->DHPS Competitively Inhibits

Fig. 1: Mechanism of action of sulfonamides.

In Vitro Efficacy: A Look at Minimum Inhibitory Concentrations

The in vitro efficacy of an antimicrobial is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While direct comparative studies presenting head-to-head MIC values for this compound and sulfamethazine against the same panel of bovine pathogens are limited in the readily available literature, existing data for each compound against key respiratory pathogens are presented below. It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.

One study investigating sulfonamides against porcine pathogens found that the frequently prescribed sulfamethazine had an overall low antimicrobial activity.[2] The MIC50 of sulfamethazine against Pasteurella multocida isolated from pigs was in the range of 2 to 32 µg/mL.[2]

Data from various studies on bovine respiratory disease (BRD) pathogens indicate the susceptibility of Mannheimia haemolytica and Pasteurella multocida to sulfamethazine, although resistance has been reported.

Table 1: In Vitro Efficacy (MIC) Data

DrugPathogenMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Sulfamethazine Pasteurella multocida (porcine)2 - 32Not Reported[2]
Mannheimia haemolytica (bovine)Not ReportedNot Reported
This compound Pasteurella multocida (bovine)Data Not AvailableData Not Available
Mannheimia haemolytica (bovine)Data Not AvailableData Not Available

Note: The lack of directly comparable MIC data for this compound against these specific pathogens represents a significant knowledge gap.

Pharmacokinetic Profiles in Cattle

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, determine the concentration and duration of its action at the site of infection. Both this compound and sulfamethazine are used in cattle, and their pharmacokinetic profiles influence their dosing regimens.

Sulfamethazine has been studied in cattle, demonstrating a relatively moderate elimination half-life. In contrast, this compound is categorized as a long-acting sulfonamide, suggesting a slower elimination rate and a longer dosing interval.

Table 2: Pharmacokinetic Parameters in Cattle (Intravenous Administration)

ParameterSulfamethazineThis compound
Elimination Half-life (t½) ~9 - 12.9 hoursData Not Available
Volume of Distribution (Vd) ~0.35 - 0.44 L/kgData Not Available
Clearance (Cl) ~0.024 L/kg/hData Not Available
Typical Dosing Interval 24 hours24 hours
Source(s) [3][4]

Note: Specific, directly comparable pharmacokinetic data for this compound in cattle from peer-reviewed literature is limited, hindering a direct comparison.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following outlines a general methodology for determining the MIC of sulfonamides against bacterial pathogens, based on standard laboratory practices.

MIC_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate (e.g., M. haemolytica) Culture Overnight Culture in Broth Bacterial_Isolate->Culture Standardization Standardize Inoculum (e.g., 0.5 McFarland) Culture->Standardization Inoculation Inoculate Microtiter Plate with Standardized Bacteria Standardization->Inoculation Antimicrobial_Stock Antimicrobial Stock Solution Serial_Dilution Prepare Serial Dilutions in Microtiter Plate Antimicrobial_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Fig. 2: General workflow for MIC determination.

Detailed Steps:

  • Bacterial Isolate Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium.

  • Inoculum Preparation: Several colonies are transferred to a liquid broth and incubated to achieve a specific turbidity, typically corresponding to a 0.5 McFarland standard. This standardized suspension is then further diluted.

  • Antimicrobial Dilution: A stock solution of the sulfonamide is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate atmospheric conditions and temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Conclusion

Both this compound and sulfamethazine are established sulfonamides with a shared mechanism of action. Based on the available data, sulfamethazine has been more extensively studied, with a clearer understanding of its pharmacokinetic profile and in vitro efficacy against a range of veterinary pathogens. This compound is recognized as a long-acting sulfonamide, which can offer advantages in terms of dosing frequency.

However, a significant limitation in this comparative analysis is the scarcity of direct, head-to-head experimental data. To provide a more definitive comparison of their efficacy, further research is required to:

  • Determine the MIC values of this compound and sulfamethazine against a comprehensive panel of key veterinary pathogens under standardized conditions.

  • Conduct comparative pharmacokinetic studies of both drugs in target animal species, such as cattle, to provide directly comparable data on their absorption, distribution, metabolism, and excretion.

Such studies would provide veterinarians and researchers with the robust data needed to make fully informed decisions regarding the selection and use of these important antimicrobial agents.

References

A Comparative Guide to Analytical Methods for the Quantification of Sulfaethoxypyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel UV-Visible Spectrophotometric method for the determination of sulfaethoxypyridazine against established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, accuracy, and sample matrix.

Method Performance Comparison

The performance of the new UV-Visible Spectrophotometric method was evaluated against validated HPLC-UV and LC-MS/MS methods. Key validation parameters are summarized in the tables below to facilitate a clear comparison of the quantitative capabilities of each technique.

Table 1: Comparison of Validation Parameters for the Determination of this compound

ParameterNew UV-Vis Spectrophotometric MethodHPLC-UV MethodLC-MS/MS Method
Linearity Range 2 - 20 µg/mL1.0 - 100.0 µg/mL[1]1 - 500 ng/mL[2]
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%99% - 105%[1]95% - 105%
Precision (% RSD) < 2.0%< 2.0%< 15%
Limit of Detection (LOD) 0.25 µg/mL0.18 µg/mL[1]0.5 ng/mL
Limit of Quantification (LOQ) 0.75 µg/mL0.55 µg/mL1.5 ng/mL

Table 2: Comparison of Method Attributes

AttributeNew UV-Vis Spectrophotometric MethodHPLC-UV MethodLC-MS/MS Method
Principle Colorimetric reactionChromatographic separation and UV detectionChromatographic separation and mass analysis
Instrumentation UV-Vis SpectrophotometerHPLC system with UV detectorLC system coupled with a tandem mass spectrometer
Sample Throughput HighModerateModerate to High
Cost per Sample LowModerateHigh
Selectivity ModerateGoodExcellent
Sensitivity GoodVery GoodExcellent
Typical Application Routine QC in pharmaceutical dosage formsQuantification in pharmaceutical formulationsTrace level analysis in complex matrices (e.g., animal tissues, plasma)

Experimental Protocols

Detailed methodologies for the novel and established analytical methods are provided below.

New UV-Visible Spectrophotometric Method

This method is based on the derivatization of this compound with a novel chromogenic reagent, 4-(N,N-dimethylamino)cinnamaldehyde (DMAC), in an acidic medium to form a intensely colored Schiff base, which is then quantified spectrophotometrically.

Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Reagents and Solutions:

  • Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • DMAC Reagent (0.5% w/v): Dissolve 0.5 g of 4-(N,N-dimethylamino)cinnamaldehyde in 100 mL of methanol.

  • Hydrochloric Acid (1 M).

Procedure:

  • Preparation of Calibration Curve:

    • Pipette aliquots (0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mL) of the standard this compound stock solution into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of 1 M Hydrochloric Acid and 1.0 mL of the DMAC reagent.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute to the mark with methanol.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.

    • Plot the absorbance versus the concentration of this compound to construct the calibration curve.

  • Analysis of Sample Solution:

    • Prepare a sample solution expected to contain this compound in the linear range of the method.

    • Treat an aliquot of the sample solution as described in the calibration curve preparation.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of this compound from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in pharmaceutical formulations.

Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and column oven.[1]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions: [3]

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 buffer solution (e.g., phosphate buffer) in a ratio of 30:70 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 20 µL.[3]

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range.

    • Prepare sample solutions by dissolving the pharmaceutical formulation in the mobile phase, followed by filtration through a 0.45 µm membrane filter.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on its retention time.

    • Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of trace levels of this compound in complex biological matrices such as animal tissues.

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Procedure:

  • Sample Preparation (QuEChERS method for animal tissue): [6]

    • Homogenize 2 g of tissue sample.

    • Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake and centrifuge the mixture.

    • Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup with a suitable sorbent (e.g., C18, PSA).

    • Centrifuge and filter the extract before injection.

  • Analysis:

    • Inject the prepared sample extract into the LC-MS/MS system.

    • Acquire data in MRM mode.

    • Quantify this compound using a matrix-matched calibration curve.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method, ensuring its suitability for the intended purpose.

MethodValidationWorkflow start Method Development protocol Define Analytical Method Protocol start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report & Documentation robustness->documentation system_suitability->specificity Validation Parameters end Method Implementation documentation->end

References

Sulfaethoxypyridazine: A Comparative Analysis with Other Long-Acting Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfaethoxypyridazine with other long-acting sulfonamides, focusing on their pharmacokinetic properties and mechanism of action. The information is intended to assist researchers and professionals in drug development in understanding the nuances of these antibacterial agents.

Introduction to Long-Acting Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that inhibit the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.[1] Long-acting sulfonamides are characterized by their prolonged half-life in the body, which allows for less frequent dosing. This guide will focus on this compound and compare its performance with other notable long-acting sulfonamides used in veterinary medicine, particularly in cattle.

Mechanism of Action

The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA). Bacteria utilize PABA as a substrate for the enzyme dihydropteroate synthase to produce dihydrofolic acid, a precursor to folic acid. Sulfonamides act as competitive inhibitors of this enzyme, thereby blocking the folic acid synthesis pathway and arresting bacterial growth.[1]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->Inhibition THF Tetrahydrofolic Acid DHF->THF Reduction Purines Purines THF->Purines Pyrimidines Pyrimidines THF->Pyrimidines DNA Bacterial DNA Synthesis Purines->DNA Pyrimidines->DNA

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Comparative Pharmacokinetics in Cattle

The following table summarizes the pharmacokinetic parameters of this compound and other long-acting sulfonamides in cattle, based on available scientific literature. It is important to note that pharmacokinetic parameters can vary depending on the specific study conditions, including the breed of cattle, their health status, and the analytical methods used.

SulfonamideElimination Half-Life (t½) (hours)Protein Binding (%)Apparent Volume of Distribution (Vd) (L/kg)
This compound 10.3550.38
Sulfadimethoxine 12.5 - 1494 - 990.31
Sulfamethoxypyridazine 10.8850.33
Sulfadoxine 1190-950.37
Sulfamethazine 9 - 10.8790.35

Data for this compound, sulfamethoxypyridazine, sulfadoxine, and sulfamethazine are from a comparative study in cows by Nielsen and Rasmussen (1977). Data for sulfadimethoxine is from studies in swine and pigs, as directly comparable data in cattle from the same comprehensive study was not available in the initial searches.[2][3]

Discussion of Comparative Data

Based on the available data, this compound exhibits a half-life of 10.3 hours in cattle, which is comparable to other long-acting sulfonamides such as sulfamethoxypyridazine and sulfadoxine.[2] However, its protein binding at 55% is notably lower than that of sulfadimethoxine (94-99%) and sulfamethoxypyridazine (85%).[2][3] The degree of protein binding can influence the distribution and availability of the free, active drug in the body. A lower protein binding percentage may result in a wider distribution to tissues but potentially a shorter duration of action if elimination is rapid. The apparent volume of distribution for all the compared sulfonamides is relatively similar, suggesting they distribute to a comparable extent throughout the body fluids.

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic data, it is crucial to follow detailed experimental protocols. The following is a representative experimental design for a pharmacokinetic study of a long-acting sulfonamide in cattle, based on common practices described in the scientific literature.

Objective: To determine the pharmacokinetic parameters of a long-acting sulfonamide after intravenous and oral administration in healthy cattle.

Animals:

  • A minimum of six healthy, adult, non-lactating cows of a specific breed (e.g., Holstein-Friesian).

  • Animals should be acclimatized to their housing for at least two weeks prior to the study.

  • All animals should be clinically healthy, as determined by a veterinarian, and free from any medication for a specified washout period.

Drug Administration:

  • Intravenous (IV) Administration: A single dose of the sulfonamide solution (e.g., 55 mg/kg body weight for this compound) is administered as a bolus injection into the jugular vein.

  • Oral (PO) Administration: After a washout period of at least two weeks, the same animals receive a single oral dose of the sulfonamide, typically as a bolus or drench.

Blood Sample Collection:

  • Blood samples (approximately 10 mL) are collected from the contralateral jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30, and 45 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.

  • Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes) and stored at -20°C or lower until analysis.

Analytical Method:

  • Plasma concentrations of the sulfonamide are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.

  • The method should be validated for linearity, accuracy, precision, and sensitivity (limit of quantification).

Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using pharmacokinetic modeling software.

  • A non-compartmental or compartmental analysis is performed to determine key pharmacokinetic parameters, including elimination half-life (t½), area under the concentration-time curve (AUC), volume of distribution (Vd), and clearance (Cl).

The following diagram illustrates a typical workflow for a pharmacokinetic study.

Experimental Workflow AnimalSelection Animal Selection & Acclimatization IV_Admin Intravenous Administration AnimalSelection->IV_Admin Washout Washout Period IV_Admin->Washout BloodCollection Serial Blood Sample Collection IV_Admin->BloodCollection PO_Admin Oral Administration PO_Admin->BloodCollection Washout->PO_Admin PlasmaSeparation Plasma Separation & Storage BloodCollection->PlasmaSeparation HPLC_Analysis HPLC-UV/MS Analysis PlasmaSeparation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis Results Data Interpretation & Comparison PK_Analysis->Results

Caption: A generalized workflow for a veterinary pharmacokinetic study.

Conclusion

This compound is a long-acting sulfonamide with a pharmacokinetic profile in cattle that is broadly comparable to other drugs in its class in terms of half-life. Its lower protein binding distinguishes it from some other long-acting sulfonamides, a factor that should be considered in drug development and therapeutic application. The provided data and experimental framework offer a basis for further research and objective comparison of these important veterinary medicines.

References

The Synergistic Power of Sulfaethoxypyridazine and Trimethoprim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of sulfaethoxypyridazine and trimethoprim stands as a classic example of antimicrobial synergy, a phenomenon where the combined effect of two drugs is significantly greater than the sum of their individual effects. This guide provides an objective comparison of this combination's performance, supported by experimental data and detailed methodologies, to aid in research and drug development.

Mechanism of Action: A Sequential Blockade

The synergistic interaction between this compound (a sulfonamide) and trimethoprim is rooted in their ability to sequentially inhibit two key enzymes in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleotides and certain amino acids. By disrupting this pathway at two distinct points, the combination effectively halts bacterial growth and can lead to cell death, rendering it a bactericidal duo, whereas sulfonamides alone are typically bacteriostatic.[4]

This compound acts as a competitive inhibitor of dihydropteroate synthase, the enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][5] Trimethoprim, in turn, inhibits dihydrofolate reductase, the subsequent enzyme in the pathway, which is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid.[1][2][3] This sequential blockade creates a potent synergistic effect.[1][2][3] Recent research also suggests a more complex mechanism involving mutual potentiation, where trimethoprim can also enhance the activity of the sulfonamide.[2][3]

SynergyMechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Drug Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolic_acid Dihydrofolic acid Dihydropteroate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase Nucleotides Nucleotides, Amino Acids Tetrahydrofolic_acid->Nucleotides This compound This compound This compound->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolic_acid Inhibits CheckerboardWorkflow A Prepare serial dilutions of This compound (Drug A) C Dispense Drug A dilutions along x-axis of 96-well plate A->C B Prepare serial dilutions of Trimethoprim (Drug B) D Dispense Drug B dilutions along y-axis of 96-well plate B->D E Inoculate wells with standardized bacterial suspension C->E D->E F Incubate the plate E->F G Determine MICs by visual inspection F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Interpret results: Synergy, Additive, or Antagonism H->I

References

Comparative Analysis of Sulfaethoxypyridazine's Antibacterial Efficacy Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of sulfaethoxypyridazine against Escherichia coli (E. coli), benchmarked against other relevant antimicrobial agents. The data presented is intended to inform research and development efforts in the field of infectious diseases.

Executive Summary

This compound, a sulfonamide antibiotic, has demonstrated in vitro activity against various strains of E. coli. This guide synthesizes available data on its efficacy, presenting it alongside the performance of comparator drugs such as trimethoprim-sulfamethoxazole and ciprofloxacin. While historical data confirms the susceptibility of E. coli to this compound, the rise of antibiotic resistance necessitates a comparative look at its potency relative to currently recommended therapies.

Data Presentation

The following tables summarize the available quantitative data on the antibacterial activity of this compound and comparator drugs against E. coli.

Table 1: In Vitro Activity of this compound against E. coli

AntibioticE. coli StrainsEffective Concentration (μg/mL)Source
This compoundIsolates from necropsied animals/poultry0.25 - 1[1]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Various Antibiotics against E. coli

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Target OrganismSource
Ciprofloxacin0.008 - ≥4--Resistant E. coli field isolates[2]
Trimethoprim/Sulfamethoxazole>32 / >1024>32>1024Resistant E. coli from pigs[3]
Gentamicin1 - ≥16--Resistant E. coli field isolates[2]

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The data presented in this guide are primarily derived from two standard methods for assessing antibacterial activity: the Minimum Inhibitory Concentration (MIC) assay and the Disk Diffusion (Kirby-Bauer) test.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Inoculum Preparation:

  • Isolate a single colony of the target E. coli strain from an agar plate.
  • Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized inoculum to the final required concentration for the assay.

2. Assay Procedure (Broth Microdilution):

  • Prepare a serial two-fold dilution of the antimicrobial agent in a 96-well microtiter plate.
  • Inoculate each well with the standardized bacterial suspension.
  • Include a positive control (bacteria without antibiotic) and a negative control (broth only).
  • Incubate the plate at 37°C for 16-20 hours.
  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Test Protocol

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Inoculum Preparation:

  • Prepare a standardized inoculum as described for the MIC assay.

2. Assay Procedure:

  • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
  • Aseptically place antibiotic-impregnated disks onto the surface of the agar.
  • Incubate the plate at 37°C for 16-20 hours.
  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
  • Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter breakpoints.

Mandatory Visualizations

Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria.

FolicAcidPathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Synthesis This compound This compound This compound->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Reduction Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_acid->Nucleic_Acids One-carbon transfer

Caption: Sulfonamide and Trimethoprim Inhibition of the Bacterial Folic Acid Pathway.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram outlines the key steps in determining the MIC of an antibacterial agent against E. coli.

MIC_Workflow start Start prep_inoculum Prepare Standardized E. coli Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Antibiotic serial_dilution->inoculate_plate incubation Incubate at 37°C for 16-20 hours inoculate_plate->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Proper Disposal of Sulfaethoxypyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

The proper disposal of sulfaethoxypyridazine, a sulfonamide antibiotic, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. The primary determinant for the disposal pathway is its classification under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), a hazardous waste determination must be conducted based on its characteristics.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety information includes:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of potential dust exposure, respiratory protection may be necessary.

  • Hazard Communication: this compound is known to be a skin and eye irritant and may cause respiratory sensitization.[1] Avoid direct contact and inhalation.

  • Spill Management: In the event of a spill, avoid generating dust. Dampen the spilled material with water before carefully sweeping it into a suitable container for disposal.

Step-by-Step Disposal Procedures

The disposal of this compound hinges on its classification as either RCRA hazardous or non-hazardous waste. The following steps will guide you through this determination and the subsequent disposal process.

Step 1: Hazardous Waste Determination

The generator of the waste is responsible for determining if it is hazardous.[2] A waste can be classified as hazardous if it is specifically listed by the EPA or if it exhibits certain characteristics.[3][4]

  • Listed Wastes: this compound is not found on the EPA's P or U lists of hazardous wastes.[5][6]

  • Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: Based on available data, this compound is not considered ignitable.

    • Corrosivity: It is not corrosive.

    • Reactivity: It is not reactive.

    • Toxicity: A determination of toxicity under RCRA often requires a specific test, the Toxicity Characteristic Leaching Procedure (TCLP). If there is reason to believe the waste could leach toxic constituents at or above regulatory limits, it must be managed as hazardous waste.

Consult with your institution's Environmental Health and Safety (EHS) department for assistance in making a formal hazardous waste determination.

Step 2: Segregation and Storage

Proper segregation of chemical waste is critical.

  • If Determined to be RCRA Hazardous Waste:

    • Collect the waste in a designated, properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.

    • Store the container in a designated satellite accumulation area or a central hazardous waste accumulation site, following your institution's and RCRA's guidelines.

  • If Determined to be Non-Hazardous Pharmaceutical Waste:

    • Collect the waste in a designated container for non-hazardous pharmaceutical waste. These are often color-coded (e.g., white with a blue lid) to distinguish them from other waste streams.[7]

    • The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."

Step 3: Final Disposal

The final disposal method is dictated by the waste classification.

  • RCRA Hazardous Waste:

    • Arrange for pickup and disposal by a licensed hazardous waste contractor. This waste will typically be incinerated at a permitted hazardous waste incineration facility.

  • Non-Hazardous Pharmaceutical Waste:

    • Even if not classified as RCRA hazardous, it is best practice to have non-hazardous pharmaceutical waste incinerated to prevent environmental contamination.[7] Arrange for disposal through a licensed medical or pharmaceutical waste vendor.

    • Do not dispose of this compound in the regular trash or down the drain.

Quantitative Data Summary

ParameterValueReference
RCRA Hazardous Waste? Determination required by generator[2]
P or U Listed? No[5][6]
Known Characteristics Skin/Eye Irritant, Respiratory Sensitizer[1]
Recommended Disposal Incineration[7]

Disposal Workflow

start Start: this compound Waste Generated haz_det Step 1: Hazardous Waste Determination (Consult SDS and EHS) start->haz_det is_haz Is it RCRA Hazardous? rcra_path Step 2a: Collect in Labeled Hazardous Waste Container haz_det->rcra_path Yes non_rcra_path Step 2b: Collect in Labeled Non-Hazardous Pharmaceutical Waste Container haz_det->non_rcra_path No store_haz Step 3a: Store in Designated Hazardous Waste Area rcra_path->store_haz store_non_haz Step 3b: Store in Secure Area non_rcra_path->store_non_haz dispose_haz Step 4a: Dispose via Licensed Hazardous Waste Contractor (Incineration) store_haz->dispose_haz dispose_non_haz Step 4b: Dispose via Licensed Pharmaceutical Waste Vendor (Incineration) store_non_haz->dispose_non_haz end End: Proper Disposal Complete dispose_haz->end dispose_non_haz->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaethoxypyridazine
Reactant of Route 2
Reactant of Route 2
Sulfaethoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.